Manganese(II) acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
manganese(2+);diacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Mn/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGMEBQRZBEZQT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6MnO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027279 | |
| Record name | Manganese(II) acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Liquid, Brown crystals; [HSDB] | |
| Record name | Acetic acid, manganese(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese(II) acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
SOL IN ALCOHOL | |
| Record name | MANGANOUS ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5734 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.74, Red monoclinic crystals; MP 80 °C; density 1.59 g/cu cm; soluble in water and ethanol. /Tetrahydrate/ | |
| Record name | MANGANOUS ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5734 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
BROWN CRYSTALS | |
CAS No. |
638-38-0 | |
| Record name | Manganous acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, manganese(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese(II) acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.305 | |
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| Record name | MANGANESE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V6E9Q2I0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | MANGANOUS ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5734 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Advanced Synthetic Methodologies for Manganese Ii Acetate and Its Derivatives
Refined Synthesis Routes for High Purity Manganese(II) Acetate (B1210297)
The production of high-purity manganese(II) acetate is fundamental for its application in advanced technologies, where contaminants can significantly alter the properties of the final materials. sibran.ru Typically, synthesis involves the reaction of manganese carbonate or manganese dioxide with acetic acid. khonorchem.comwikipedia.org The resulting this compound solution undergoes evaporation and crystallization to yield the final product. sibran.ru
Optimization of Reaction Parameters for Controlled Synthesis
Achieving high purity and desirable crystal morphology requires precise control over reaction parameters. The synthesis process often begins with dissolving a manganese source, such as manganese carbonate, in acetic acid. sibran.rurussianpatents.com One method involves reacting electrolytic manganese with glacial acetic acid, where the reaction endpoint is determined by the solution's pH reaching 6.5-7.0. google.com Subsequent clarification and pH adjustment to 4.0-4.6 precede concentration and crystallization steps. google.com
For syntheses starting from manganese carbonate, preliminary purification of the raw material can be highly effective. sibran.rurussianpatents.com Leaching the initial manganese carbonate with nitric acid, for instance, can significantly reduce impurities like calcium and chlorine ions before the primary reaction with acetic acid. sibran.ru The concentration of the final solution before crystallization is another critical parameter, with target concentrations often falling in the range of 32-32.5 wt%. russianpatents.com
Methodologies for Enhanced Crystallization and Purification
The crystallization stage is paramount for purifying this compound tetrahydrate. Research has identified several key conditions to maximize the removal of impurities such as iron, lead, and copper ions. sibran.ru Alkalizing the manganese acetate solution with aqueous ammonia (B1221849) to a pH of 7.5–8 is a crucial step. sibran.ru This is followed by controlled cooling of the solution to induce crystallization, typically within a temperature range of 40°C down to 20°C. sibran.ru
To obtain larger, purer crystals, crystallization should be initiated gradually as soon as the solution begins to cool. sibran.ru The introduction of seed crystals of this compound tetrahydrate can facilitate this process. russianpatents.com Intense and constant stirring of the suspension throughout the crystallization process is necessary to ensure homogeneity. sibran.rurussianpatents.com Finally, washing the resulting crystalline precipitate with a pure, saturated solution of manganese acetate or acetone (B3395972) helps to remove residual impurities from the crystal surfaces. sibran.rurussianpatents.com
Interactive Table: Optimized Parameters for High-Purity this compound Crystallization
| Parameter | Optimal Value/Range | Purpose | Source |
|---|---|---|---|
| pH of Solution | 7.5 - 8.0 | Precipitation of heavy metal impurities | sibran.ru |
| Crystallization Temperature | Cooling from 40°C to 20°C | Controlled crystal growth | sibran.ru |
| Stirring | Intense and constant | Ensures suspension homogeneity | sibran.rurussianpatents.com |
| Seed Crystals | ~0.05 wt% | Initiates gradual crystallization | russianpatents.com |
| Precipitate Maturing Time | 20 - 30 minutes | Allows for impurity desorption | sibran.ru |
| Washing Agent | Saturated pure Mn(CH₃COO)₂ solution or acetone | Removes surface impurities | sibran.rurussianpatents.com |
Sol-Gel and Solvothermal Approaches Utilizing this compound as Precursor
This compound is a widely used precursor in sol-gel and solvothermal methods, which are versatile, low-temperature techniques for synthesizing metal oxides. scientificarchives.comrsc.org These methods allow for excellent control over the size, shape, and crystallinity of the resulting materials. nih.gov
Controlled Synthesis of Manganese Oxide Nanoparticles
The sol-gel process using this compound typically involves its hydrolysis and condensation in a solvent. rsc.org In one method, this compound is dissolved in a solvent like ethanol (B145695), to which a reagent such as oxalic acid is added to form a gel. researchgate.net This gel is then dried and decomposed at high temperatures to yield manganese oxide nanoparticles, such as Mn₃O₄. researchgate.net
The morphology and phase of the synthesized nanoparticles are highly dependent on the reaction conditions. By adjusting the solvent system (e.g., ethanol, dimethylformamide, toluene), the concentration of the base (e.g., sodium hydroxide), and the reaction temperature, various nanostructures can be achieved. rsc.org For instance, Mn₃O₄ nanoparticles have been synthesized by the hydrolysis and condensation of anhydrous this compound in a water/organic solvent mixture. rsc.org Similarly, MnO₂ nanoparticles have been fabricated via a sol-gel method where manganese acetate is dissolved in ethanol with surfactants, followed by the addition of nitric acid and heating to remove the solvent. ias.ac.in
Solvothermal synthesis, a variation where the reaction is carried out in a sealed vessel at elevated temperature and pressure, also utilizes this compound. This technique can produce a variety of manganese oxide phases, including MnO, Mn₃O₄, and MnO₂, by heating the precursor to temperatures between 120-200°C for several hours. jove.com
Interactive Table: Sol-Gel/Solvothermal Synthesis of Manganese Oxide Nanoparticles
| Precursor | Method | Key Reagents/Solvents | Temperature | Resulting Nanoparticle | Source |
|---|---|---|---|---|---|
| This compound | Sol-Gel | Oxalic acid, Ethanol | 80°C (drying), then high-temp decomposition | Mn₃O₄ | researchgate.net |
| Anhydrous this compound | Sol-Gel | Sodium hydroxide (B78521), Water/Ethanol | 80°C | Mn₃O₄ | rsc.org |
| This compound | Sol-Gel | Surfactants, Ethanol, Nitric acid | 80°C (drying) | MnO₂ | ias.ac.in |
| This compound | Solvothermal | Not specified | 120 - 200°C | MnO, Mn₃O₄, MnO₂ | jove.com |
| This compound | Green Synthesis | Lemon extract (reducing), Curcumin (B1669340) (stabilizing) | 50°C | MnO₂ | scientificarchives.comresearchgate.net |
Fabrication of Manganese-Containing Thin Films
This compound is also a valuable precursor for creating manganese-containing thin films, which have applications in catalysis and electronics. While various deposition techniques are employed, the precursor's properties make it suitable for solution-based methods that can be considered extensions of sol-gel chemistry.
For example, thin films of Mn₁₂-acetate, a complex manganese acetate derivative, have been successfully fabricated on silicon substrates using a dip-and-dry method, which relies on the controlled drying of a precursor solution. researchgate.net This technique allows for the deposition of homogeneous films with smoothness at the molecular level. researchgate.net Another approach involves photolithography to create patterned thin films of Mn₁₂-acetate. semanticscholar.org Spray pyrolysis, a method where a precursor solution is sprayed onto a heated substrate, has been used with an alcoholic solution of this compound to deposit single-phase Mn₃O₄ thin films. researchgate.net
Chemical Vapor Deposition (CVD) and Chemical Vapor Condensation (CVC) Techniques
Chemical Vapor Deposition (CVD) is a process used to produce high-quality, high-performance solid materials, often in the form of thin films. nih.gov In this technique, a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. escholarship.org this compound tetrahydrate can serve as a starting material in the synthesis of manganese carboxylates, which are then used as precursors to prepare manganese oxide thin films by CVD.
The selection of an appropriate precursor is critical for the success of the CVD process, with thermal stability and volatility being key properties. nih.govrsc.org While this compound itself may not always be directly volatile enough for traditional CVD, it is used to synthesize more suitable organometallic precursors. These precursors are then introduced into a hot-wall CVD reactor to fabricate manganese-containing films. rsc.org
Chemical Vapor Condensation (CVC) is a related technique used for synthesizing nanoparticles. This compound has been identified as a precursor in the synthesis of manganese-TiO₂ composites via CVC, which are utilized for their catalytic properties.
Preparation of Manganese Carboxylates for Thin Film Applications
The synthesis of manganese carboxylates from this compound serves as a crucial step in the development of precursors for thin film deposition. A straightforward anion exchange reaction is employed to produce these compounds. For instance, manganese(II) 2-(2-methoxyethoxy)acetate can be synthesized by reacting this compound tetrahydrate with 2-(2-methoxyethoxy)acetic acid. nih.gov This method provides a high yield of the desired manganese carboxylate, which can then be utilized in processes like atmospheric pressure combustion chemical vapor deposition (CCVD) to create manganese oxide layers on various substrates. nih.gov
The resulting manganese carboxylate precursor, [Mn(O2CCH2OC2H4OMe)2], is suitable for the deposition of both crystalline Mn3O4 and amorphous Mn2O3 thin films. researchgate.net The characteristics of the deposited films, such as their morphology and thickness, are influenced by the concentration of the precursor solution. researchgate.net For example, depositions carried out at 400°C with varying precursor concentrations (0.4, 0.6, and 0.8 M) result in particulated layers with thicknesses ranging from 32 to 170 nm. researchgate.net The surface roughness of these manganese oxide films, as determined by atomic force microscopy (AFM), shows less dependence on precursor concentration compared to analogous cobalt oxide films. researchgate.net
Another general approach to synthesizing manganese carboxylates, such as manganese laurate, manganese palmitate, and manganese stearate, involves a two-step reaction. scialert.net The first step is the reaction of a carboxylic acid (lauric, palmitic, or stearic acid) with sodium hydroxide to form the corresponding sodium carboxylate. scialert.net In the second step, an aqueous solution of a manganese salt, such as manganese chloride, is reacted with the sodium carboxylate to precipitate the desired manganese carboxylate. scialert.net While this method does not start from this compound, it illustrates a common metathesis reaction for preparing manganese carboxylates. The reaction temperature is typically maintained at 80-85°C to ensure a complete reaction. scialert.net
| Precursor | Reactant | Synthetic Method | Application | Resulting Film |
| This compound tetrahydrate | 2-(2-methoxyethoxy)acetic acid | Anion exchange | Combustion Chemical Vapor Deposition (CCVD) | Crystalline Mn3O4 and amorphous Mn2O3 thin films |
| Manganese chloride hexahydrate | Sodium laurate, palmitate, or stearate | Metathesis reaction | Not specified | Not applicable |
Synthesis of Manganese-TiO2 Composites
This compound is a commonly used precursor for the synthesis of manganese-titanium dioxide (Mn-TiO2) composites, which are of interest for applications in catalysis and photocatalysis. The impregnation method is a widely employed technique where a TiO2 support is treated with a solution of this compound. For instance, Mn(Ac)/TiO2 catalysts can be prepared by mixing manganese acetate with titanium dioxide in distilled water, followed by drying and calcination at elevated temperatures (e.g., 500°C). tandfonline.com This process leads to highly dispersed and amorphous manganese oxides on the TiO2 surface. tandfonline.com
The choice of manganese precursor has a significant impact on the properties of the resulting composite material. When manganese acetate is used, it tends to produce highly dispersed, amorphous Mn2O3 on the TiO2 support, which has shown good catalytic activity and stability in the selective catalytic reduction of NO with NH3. tandfonline.com In contrast, using manganese nitrate (B79036) as a precursor often results in the formation of larger MnO2 grains. tandfonline.com
Sol-gel and solvothermal methods are also utilized for the synthesis of Mn-doped TiO2 nanoparticles. In the sol-gel technique, different proportions of a manganese source are added to a titanium dioxide precursor solution. This method allows for the preparation of un-doped, 5%, 10%, and 15% Mn-doped TiO2 nanoparticles. ijariit.com A modified glycerol-assisted technique followed by wet impregnation with a manganese source can be used to produce manganese-modified black TiO2. nih.gov Solvothermal processes, carried out at temperatures of 140°C or 180°C, can also be used to prepare manganese/TiO2 composites from precursors like titanium propoxide and a manganese salt. researchgate.net
| Manganese Precursor | TiO2 Source | Synthetic Method | Resulting Manganese Oxide Phase | Key Finding |
| Manganese acetate | Titanium dioxide | Impregnation | Amorphous Mn2O3 | Highly dispersed manganese oxide, good catalytic activity |
| Manganese nitrate | Titanium dioxide | Impregnation | Crystalline MnO2 | Larger grain sizes of manganese oxide |
| Not specified | Titanium dioxide | Sol-gel | Doped Mn in TiO2 lattice | Reduction in band gap with increased Mn doping |
| Potassium permanganate (B83412) (KMnO4) | Black TiO2 nanoparticles | Wet impregnation | Mn incorporated into TiO2 lattice | Enhanced photodegradation of phenolic compounds |
| Manganese nitrate | Titanium propoxide | Solvothermal | Not specified | Formation of anatase TiO2 phase at 180°C |
Design and Synthesis of Coordination Polymers and Ionic Liquids
Template-Assisted Synthesis of Polymeric this compound Derivatives
The synthesis of coordination polymers based on this compound can be guided by the use of a template agent to direct the formation of specific crystalline structures. By systematically adjusting the ratio of reactants and employing 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) (Hmmt) as a template, novel polymeric Mn(II) acetate derivatives can be prepared. researchgate.net This approach has led to the successful synthesis of three distinct complexes: {[Mn2.5(OH)(CH3COO)4]·0.5CH3OH·0.5CH3CN}n, {[Mn3(CH3COO)6]·0.5CH3CN}n, and {Mn1.5K(CH3COO)4}n. researchgate.net These compounds can be considered different crystalline forms of Mn(CH3COO)2, formed under varying reaction conditions. researchgate.net Single-crystal X-ray diffraction studies have revealed that two of these derivatives feature unique three-dimensional (3D) frameworks. researchgate.net
Template-assisted self-assembly is a versatile strategy for constructing metal-phenolic networks (MPNs). This can involve the growth of MPNs on the surface of sacrificial templates, such as calcium carbonate (CaCO3) particles. mdpi.com After the formation of the MPN shell, the template is selectively removed, yielding capsules. mdpi.com This method allows for precise control over the size and shape of the resulting coordination polymer structures. mdpi.com
Synthesis of Higher Oxidation State Manganese Complexes from this compound
Derivatization to Manganese(IV) Complexes via Ligand Exchange
This compound serves as a convenient starting material for the synthesis of manganese complexes in higher oxidation states, such as manganese(IV), through carefully controlled ligand exchange reactions. The direct reaction of this compound tetrahydrate with specific multidentate ligands can facilitate the oxidation of the manganese center.
For example, the reaction of this compound tetrahydrate with oxaloyldihydrazide and 2-hydroxy-1-naphthaldehyde (B42665) leads to the formation of manganese(IV) complexes. researchgate.net This transformation involves both ligand exchange and a change in the oxidation state of the manganese from +2 to +4. The resulting Mn(IV) complexes are stable and decompose at temperatures above 300°C. researchgate.net The presence of coordinated water molecules in some of these complexes has been confirmed by thermogravimetric analysis. researchgate.net Spectroscopic evidence, such as EPR spectra, confirms the Mn(IV) oxidation state. researchgate.net
Another example involves the synthesis of a dinuclear bis(μ-oxo) Mn(IV) complex from a Mn(II) precursor using a carboxylate-containing chelating ligand, 3-(bis(2-pyridylmethyl)amino)propionic acid (L2H). nih.gov This demonstrates that with the appropriate choice of ligand, manganese(II) compounds can be converted to stable manganese(IV) species. nih.gov
Structural Elucidation and Advanced Spectroscopic Characterization of Manganese Ii Acetate Compounds
Spectroscopic Analysis of Manganese(II) Acetate (B1210297) and Its Complexes
Spectroscopy is a fundamental tool for probing the coordination environment, bonding, and electronic properties of manganese(II) acetate compounds.
Electronic Absorption Spectroscopy (UV-Vis) for Coordination Environment and Charge Transfer
Electronic absorption spectroscopy, or UV-Vis, provides valuable insights into the d-orbital electron transitions of the manganese(II) ion and charge transfer interactions within the complex. The high-spin d⁵ configuration of Mn(II) results in spin-forbidden d-d transitions, which are inherently weak. Consequently, the salts of manganese(II) are typically pale pink. wikipedia.org
In various manganese(II) complexes, these transitions, though faint, can be observed and are sensitive to the coordination geometry of the metal center. For instance, octahedral Mn(II) complexes, the most common geometry, exhibit very pale tints. nih.govacs.org In contrast, tetrahedral Mn(II) complexes can show more distinct coloration. acs.org The absorption bands for Mn(II) complexes with aliphatic ligands are often found in the 220 to 260 nm range, which can be attributed to ligand field or d-d transitions. mdpi.com Specifically, transitions from σ orbitals to eg orbitals are thought to occur between 220 and 240 nm. mdpi.com
More intense bands in the electronic spectra of manganese complexes are often due to charge transfer (CT) transitions. jocpr.comresearchgate.net These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT). For example, intense bands in some manganese(IV) complexes have been assigned to LMCT from phenolate (B1203915) or catecholate oxygens to the manganese ion. researchgate.net In hexakis(phenylisocyanide) manganese(II), low-energy bands are assigned to a σ(CNPh) → dπ charge transfer transition. umn.edu The likelihood of observing a charge transfer band increases with metals in a high oxidation state. youtube.com
Table 1: Electronic Absorption Data for Selected Manganese(II) Complexes
| Complex Type/Example | Wavelength Range (nm) | Assignment | Reference(s) |
|---|---|---|---|
| Mn(II) with Aliphatic Ligands | 220 - 260 | Ligand Field / d-d transitions | mdpi.com |
| Mn(II) with Aliphatic Ligands | 220 - 240 | σ → eg transitions | mdpi.com |
| [Mn(CNPh)6]2+ | 18.2 kK & 20.4 kK (549 & 490 nm) | σ(CNPh) → dπ Charge Transfer | umn.edu |
| General Mn(II) Complexes | Faint absorptions | Spin-forbidden d-d transitions | wikipedia.org |
Vibrational Spectroscopy (IR, FTIR) for Ligand Bonding and Complex Formation
Vibrational spectroscopy, including Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy, is crucial for determining how the acetate ligand binds to the manganese(II) center. The carboxylate group of the acetate can coordinate to a metal ion in several modes (monodentate, bidentate chelating, or bridging), and these modes can be distinguished by the separation between the asymmetric (νas) and symmetric (νs) COO stretching frequencies.
In solid this compound, strong carboxylate modes are observed, suggesting a bridging connection in the solid state (Mn-O-C(CH₃)-O-Mn). nih.govacs.org For instance, room-temperature IR of Mn(OAc)₂ shows two strong carboxylate modes at 1388 and 1566 cm⁻¹. nih.govacs.org In more complex structures, such as Mn₄(OAc)₁₀[EMIM]₂, acetate modes are identified at various frequencies, including 1639, 1559, 1387, and 1333 cm⁻¹. acs.org In complexes where acetate acts as a unidentate ligand, new absorption bands can appear, for instance at 1555 & 1370 cm⁻¹. orientjchem.org
The presence of other ligands or water molecules is also readily identified. For example, in a zinc acetate complex with manganese acetate, Mn-O stretching and bending vibrations are observed at 674 cm⁻¹ and 615 cm⁻¹, respectively. researchgate.net In hydrated complexes, a broad band corresponding to the O-H stretching vibration of water is typically seen around 3400-3500 cm⁻¹. acs.orgresearchgate.net
Table 2: Key FTIR Frequencies (cm⁻¹) for this compound and Related Complexes
| Compound | νas(COO⁻) | νs(COO⁻) | Other Key Bands (Assignment) | Reference(s) |
|---|---|---|---|---|
| Mn(OAc)₂ | 1566 | 1388 | - | nih.govacs.org |
| Mn₄(OAc)₁₀[EMIM]₂ | 1639, 1559 | 1387, 1333 | 844, 761 (Mn-acetate chains) | acs.org |
| [Mn(DAen)(OAc)₂] | 1555 | 1370 | ~2900 (phenolic -OH) | orientjchem.org |
| Zn(OAc)₂ + Mn(OAc)₂ | - | - | 674 (Mn-O stretch), 615 (Mn-O bend) | researchgate.net |
| Mn₄(OAc)₁₀[EMIM]₂·2H₂O | - | - | ~3500 (O-H stretch) | acs.org |
Electron Paramagnetic Resonance (EPR/ESR) for Spin States and Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying manganese(II) complexes due to the metal's d⁵ electron configuration, which results in a high-spin state (S=5/2) in most of its compounds. wikipedia.org EPR spectra of Mn(II) are characterized by a six-line hyperfine pattern arising from the interaction of the electron spin with the manganese nucleus (I=5/2).
The precise features of the EPR spectrum are sensitive to the coordination environment. Asymmetrically substituted octahedral Mn(II) complexes can lead to broad EPR signals due to zero-field splitting interactions. aip.org In solution, the tumbling rate of the complex affects the linewidths, and theoretical models have been developed to analyze the marked dependence of the linewidth on the nuclear Zeeman azimuthal quantum number, M. tandfonline.com
EPR is particularly valuable for studying dinuclear manganese centers. cmu.edunih.gov For example, a dinuclear Mn(II) complex with three bridging acetate groups, [(Me₃TACN)₂Mn(II)₂(μ-OAc)₃]BPh₄, has been studied extensively. cmu.edunih.gov The spectra of such antiferromagnetically coupled dimers show signals from multiple excited spin manifolds (S=1 to 5). cmu.edunih.gov At low temperatures, a characteristic 11-line hyperfine pattern can emerge, which is a signature of a dinuclear Mn(II) center. cmu.edu Detailed simulations of these complex spectra at different frequencies and temperatures allow for the determination of parameters like the exchange coupling (J) between the metal centers. cmu.edunih.govacs.org
Table 3: EPR/ESR Parameters for Representative Manganese(II) Systems
| System | Key Spectral Feature(s) | Derived Parameter(s) | Reference(s) |
|---|---|---|---|
| Mononuclear Mn(II) | Six-line hyperfine pattern | g-value, hyperfine coupling constant (A) | aip.orgtandfonline.com |
| [(Me₃TACN)₂Mn(II)₂(μ-OAc)₃]BPh₄ | Signals from S=1 to S=5 manifolds; 11-line pattern from S=3 | Exchange coupling (J) = -1.5 ± 0.3 cm⁻¹ | cmu.edunih.gov |
| Acetate-inhibited Photosystem II (S₂YZ• state) | Broad, split signals | Interspin distance (7.7 Å), Exchange coupling (J) = -280 x 10⁻⁴ cm⁻¹ | acs.orgnih.gov |
Mass Spectrometry Techniques (e.g., MALDI-TOF) for Molecular Weight and Compositional Analysis
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound complexes. Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) can identify intact molecular ions and their fragments, confirming the structure and stoichiometry of newly synthesized compounds. researchgate.net
For example, ESI-MS has been used to identify the formation of various manganese-oxygen species generated from Mn(II) precursors, providing mechanistic insights into oxygen activation processes. anr.frpsu.edu In the study of metalloproteins, native ESI-MS can confirm the binding of manganese to proteins like α-Synuclein, where a mass of 14505 Da corresponds to the protein with a single bound manganese ion. nih.gov Subsequent tandem mass spectrometry (MS/MS) experiments can then pinpoint the specific amino acid residues involved in binding the metal ion. nih.gov Although not specifically focused on simple this compound, these studies demonstrate the power of mass spectrometry to analyze the composition and structure of manganese-containing species. anr.frpsu.edunih.gov
Diffraction Studies for Crystalline and Nanocrystalline Structures
Diffraction techniques are indispensable for the definitive determination of the three-dimensional arrangement of atoms in the solid state.
Single-Crystal X-Ray Diffraction for Molecular and Supramolecular Architecture
More complex manganese-acetate structures have also been elucidated. In one case, two new manganese(II) coordination compounds involving acetate and an ionic liquid cation, [EMIM]⁺, were synthesized and characterized. nih.govacs.org These compounds, Mn₄(OAc)₁₀[EMIM]₂ and its dihydrate, feature extended chains of Mn²⁺ ions octahedrally coordinated exclusively by acetate anions, a previously unobserved arrangement. nih.govacs.org In these structures, the Mn²⁺ ions, which have a high-spin d⁵ electronic configuration, exhibit the expected octahedral geometry. nih.gov The versatility of this compound as a precursor is further highlighted in the formation of a complex manganese metallacrown, where a central Mn(II) ion is captured in the cavity of a ring formed by five Mn(III) ions and five salicylhydroximate ligands, with the Mn(II) ion tethered by two acetate ligands. researchgate.net
Table 4: Crystallographic Data for Selected this compound Compounds
| Compound | Crystal System | Space Group | Key Structural Feature(s) | Reference(s) |
|---|---|---|---|---|
| Mn(CH₃COO)₂·4H₂O | Monoclinic | P2₁/c | Mn atoms linked by acetate groups into planes. | iucr.org |
| Mn₄(OAc)₁₀[EMIM]₂ | - | - | Extended chains of Mn²⁺ octahedrally coordinated by acetate anions. | nih.govacs.org |
| [Mn₂(C₂₀H₁₅O₂)₄(H₂O)₄]n | - | - | Chain structure with repeating dimeric units bridged by carboxylate groups. | iucr.org |
| [MnL(OAc)] (L=Schiff base) | - | - | Distorted octahedral geometry around Mn(III) with a bidentate acetate ligand. | rsc.org |
Powder X-Ray Diffraction for Phase Identification and Nanoparticle Crystallinity
Powder X-ray diffraction (PXRD) is a fundamental technique for identifying the crystalline phases of materials derived from this compound. When this compound is used as a precursor in the synthesis of nanoparticles, PXRD confirms the resulting crystal structure. For instance, in the synthesis of manganese oxide nanoparticles, PXRD patterns can distinguish between different oxides like MnO, Mn₂O₃, and Mn₃O₄ (hausmannite). researchgate.netjove.comnih.govsathyabama.ac.in The diffraction peaks in the experimental pattern are matched with standard patterns from crystallographic databases, such as the Joint Committee on Powder Diffraction Standards (JCPDS), to confirm the phase. researchgate.netsathyabama.ac.in For example, the formation of nanocrystalline Mn₃O₄ with a spinel structure has been confirmed by indexing the diffraction peaks to JCPDS Card 24-0734. researchgate.net Similarly, the synthesis of Mn₃O₄ nanoparticles with a tetragonal crystal structure (space group I41/amd) has been identified using JCPDS Card No. 00-001-1127. sathyabama.ac.in
PXRD is also crucial for determining the average crystallite size of the nanoparticles. The Scherrer equation is commonly used to calculate the crystallite size from the broadening of the diffraction peaks. researchgate.netsathyabama.ac.in Studies have reported the calculation of average crystallite sizes for Mn₃O₄ nanoparticles to be in the range of 20.9 ± 0.19 nm and 21 ± 2 nm. researchgate.netsathyabama.ac.in The sharpness and intensity of the diffraction peaks provide qualitative information about the crystallinity of the material; sharp and intense peaks are indicative of a highly crystalline structure. sathyabama.ac.in In some cases, PXRD can reveal the presence of a semi-crystalline structure, which contains both crystalline and amorphous regions. researchgate.net Furthermore, PXRD analysis of manganese citrate (B86180) compounds synthesized from this compound has been used to identify known and new crystalline phases, including a chain Mn complex structure and layered manganese(II) carboxylate structures. mdpi.com
Thermal Analysis for Phase Transitions and Decomposition Pathways
Thermal analysis techniques are instrumental in understanding the behavior of this compound and its derivatives upon heating. These methods provide critical information on phase transitions, thermal stability, and decomposition mechanisms.
Thermogravimetric Analysis (TGA) of Derivatives and Coordination Compounds
Thermogravimetric analysis (TGA) measures the change in mass of a substance as a function of temperature or time. For this compound tetrahydrate, TGA reveals a multi-step decomposition process. The initial weight loss, occurring between approximately 27°C and 200°C, is attributed to the loss of water of hydration. scielo.org.mx Subsequent weight loss at higher temperatures, typically between 200°C and 500°C, corresponds to the decomposition of the anhydrous acetate to form manganese oxides. scielo.org.mx The theoretical mass loss for the decomposition of dehydrated manganese acetate to Mn₂O₃ is about 45.6%, which aligns well with experimental TGA data. scielo.org.mx
In the context of coordination compounds derived from this compound, such as those with 1-ethyl-3-methylimidazolium (B1214524) acetate ([EMIM][OAc]), TGA shows that these compounds can have enhanced thermal stability compared to the parent ionic liquid. nih.govacs.org For example, compounds with the formula Mn₄(OAc)₁₀[EMIM]₂ and its dihydrate show an onset of decomposition above 260°C, whereas [EMIM][OAc] decomposes around 250°C. nih.govacs.org The TGA of pure this compound shows a single-step decomposition around 320°C with a mass loss of about 55%. nih.gov The decomposition of these coordination compounds often proceeds through the formation of manganese acetate species, which then decompose at higher temperatures. nih.gov
TGA is also employed to study more complex systems, such as manganese(III) acetate pillared montmorillonite. In these materials, an initial mass loss below 150°C is due to the removal of interlayer and surface-adsorbed solvent molecules. researchgate.net A subsequent, more significant mass loss in the 200–300°C range is associated with the decomposition of the acetate groups. researchgate.net
Table 1: Thermogravimetric Analysis Data for this compound and Related Compounds
| Compound | Temperature Range (°C) | Mass Loss (%) | Associated Process |
| This compound Tetrahydrate | 27-200 | 18.2 | Loss of hydration water scielo.org.mx |
| Dehydrated this compound | 200-500 | 45.9 | Decomposition to Mn₂O₃ scielo.org.mx |
| [EMIM][OAc] | ~250 | ~96 | Decomposition of ionic liquid nih.gov |
| Mn₄(OAc)₁₀[EMIM]₂ | >260 | - | Onset of decomposition nih.govacs.org |
| Mn₄(OAc)₁₀[EMIM]₂·2H₂O | >260 | - | Onset of decomposition nih.govacs.org |
| Manganese(III) Acetate Pillared Montmorillonite | <150 | - | Loss of solvent molecules researchgate.net |
| Manganese(III) Acetate Pillared Montmorillonite | 200-300 | - | Decomposition of acetyl groups researchgate.net |
Differential Scanning Calorimetry (DSC) for Endothermic and Exothermic Processes
Differential scanning calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov This technique is used to identify endothermic (heat-absorbing) and exothermic (heat-releasing) processes such as phase transitions and chemical reactions. nih.govyoutube.com
For this compound derivatives, DSC provides valuable insights into their thermal behavior. In the case of coordination compounds like Mn₄(OAc)₁₀[EMIM]₂, DSC reveals an endothermic peak around 127°C, which is attributed to melting. nih.govacs.org The dihydrate of this compound, Mn₄(OAc)₁₀[EMIM]₂·2H₂O, shows an endothermic peak at 113°C with a shoulder at about 120°C, corresponding to the loss of bound water followed by melting. nih.govacs.org These melting transitions are followed by structural rearrangements in the molten state at around 140–160°C. nih.govacs.org Further endothermic peaks at higher temperatures (e.g., 301°C and 321°C) are associated with the multi-step decomposition of these compounds. nih.gov
In the study of this compound processed by freeze-drying, DSC curves show endothermic transitions corresponding to dehydration. scielo.org.mx The subsequent decomposition of the dehydrated acetate is characterized by exothermic peaks. For instance, freeze-dried manganese acetate exhibits exothermic peaks at 308°C, 318°C, and 331°C, indicating a multi-step decomposition process leading to the formation of manganese oxides. scielo.org.mx The decomposition of manganese acetate is generally an exothermic process, with a notable peak often observed around 300°C. researchgate.net The analysis of materials like lithium and manganese acetates shows a broad exothermic peak around 320°C, which is evidence for the formation of a precursor material. aip.org
Table 2: Differential Scanning Calorimetry Data for this compound Derivatives
| Compound | Temperature (°C) | Process | Type of Process |
| Mn₄(OAc)₁₀[EMIM]₂ | 127 | Melting nih.govacs.org | Endothermic |
| Mn₄(OAc)₁₀[EMIM]₂·2H₂O | 113 | Loss of bound water nih.govacs.org | Endothermic |
| Mn₄(OAc)₁₀[EMIM]₂·2H₂O | ~120 | Melting nih.govacs.org | Endothermic |
| Freeze-dried Manganese Acetate | 308, 318, 331 | Decomposition scielo.org.mx | Exothermic |
| Lithium and Manganese Acetates | 320 | Precursor formation aip.org | Exothermic |
Microscopic Imaging for Nanomaterial Morphology and Size Distribution
Microscopic techniques are indispensable for visualizing the morphology and determining the size of nanomaterials synthesized using this compound as a precursor.
Scanning Electron Microscopy (SEM) for Surface Topography and Particle Shape
Scanning electron microscopy (SEM) is a powerful tool for examining the surface topography and morphology of materials at the micro- and nanoscale. When this compound is used to synthesize manganese oxide nanoparticles, SEM analysis reveals the shape and aggregation of the resulting particles. For example, SEM images have shown that manganese dioxide (MnO₂) nanoparticles can be agglomerated and interconnected, forming clusters in the micron range. researchgate.net In other studies, MnO₂ nanoparticles have been observed to have a tetragonal crystalline shape and form nano-flower structures. researchgate.net The diameters of these nanoparticles have been reported to be in the range of 30-40 nm. researchgate.net
SEM has also been used to characterize manganese oxide nanoparticles supported on other materials, such as pyrolysis coke. aip.org These analyses can show the distribution of the catalyst on the support material. Furthermore, the morphology of manganese oxides deposited on substrates can be studied as a function of deposition conditions. For instance, the surface of manganese oxides deposited anodically from a manganese acetate solution can exhibit pores and cracks, with the morphology changing with the applied potential. researchgate.netresearchgate.net The study of freeze-dried manganese acetate has also utilized SEM to observe the morphology of the processed material. scielo.org.mx
Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED) for Nanoparticle Structure
Transmission electron microscopy (TEM) provides high-resolution imaging of the internal structure, size, and shape of nanoparticles. When this compound is used as a precursor, TEM is crucial for characterizing the resulting nanomaterials. For instance, in the synthesis of manganese sulfide (B99878) (MnS) nanoparticles, TEM analysis has shown the particles to be spherical in shape. epa.gov Similarly, TEM has been used to determine that manganese oxide nanoparticles synthesized via a solvothermal method are in the size range of 15-20 nm and are highly homogeneous in shape and size. scialert.net In another study, TEM revealed that Mn₃O₄ nanoparticles synthesized using a green method had a spherical morphology with a particle size of 15 nm. iau.ir
Selected Area Electron Diffraction (SAED) is often used in conjunction with TEM to determine the crystalline nature of the nanoparticles. A ring pattern in the SAED analysis indicates that the nanoparticles are polycrystalline. epa.govnih.gov The high crystallinity of nanoparticles can also be confirmed by SAED patterns that show well-defined diffraction rings, which correspond to the peaks observed in XRD patterns. scialert.netiau.ir
TEM has also been instrumental in observing unique nanoparticle structures, such as eight-pronged octapod MnO nanoparticles, formed through the kinetically controlled thermal decomposition of manganese complexes derived from manganese acetate. researchgate.net High-resolution TEM (HRTEM) can even visualize the lattice fringes of the nanocrystals, providing direct evidence of their crystalline nature. nih.gov Furthermore, TEM has been used to study the early stages of manganese oxide nanoparticle formation, revealing the presence of nanoparticulate crystallites as small as 1 nm. nih.gov
Electrochemical Characterization for Redox Behavior
The electrochemical properties of this compound and its complexes are crucial for understanding their potential applications in areas such as catalysis and energy storage. Cyclic voltammetry, in particular, provides valuable insights into the oxidation states and electrochemical stability of these compounds.
Cyclic Voltammetry for Oxidation States and Electrochemical Stability
Research has shown that in an acetate buffer, the oxidation of Mn(II) can be autocatalytic, with MnO₂ acting as the catalyst. researchgate.net The presence of acetate at concentrations below 0.5 M facilitates this autocatalytic process. researchgate.net However, at higher acetate concentrations (0.5–1 M), the oxidation of Mn(II) proceeds without this catalytic cycle, similar to its behavior in the absence of acetate. researchgate.net The scan rate in cyclic voltammetry experiments also plays a critical role; at a low scan rate of 10 mV/s in the presence of 0.1 M acetate, a distinct autocatalytic wave is observed in each scan cycle. researchgate.net
The electrochemical behavior is also dependent on the pH of the solution. Studies conducted in an acetate buffer have been used to investigate the effect of pH on the Mn(II)/Mn(IV) redox system. researchgate.net The voltammograms of manganese(II) complexes in acetate buffer can show well-defined anodic and cathodic peaks, indicating the transfer of electrons in distinct steps. researchgate.netnih.gov For instance, in some manganese(II) complexes, two separate redox processes corresponding to the Mn₂(II,II)/Mn₂(II,III) and Mn₂(II,III)/Mn₂(III,III) couples have been identified. mdpi.com
The stability of the formed manganese species is also a key aspect. The accumulation of Mn(III) compounds can sometimes form an insulating layer on the electrode surface, affecting subsequent redox cycles. researchgate.net The reversibility of the redox reactions is another important parameter. For example, in the context of energy storage, supercapacitors using manganese acetate electrolytes have demonstrated reversible redox reactions (Mn²⁺/Mn³⁺) and long-term cycling stability. researchgate.net
The composition of the manganese(II) complex itself has a profound impact on its electrochemical behavior. For instance, the electrochemical properties of dinuclear manganese(II) complexes can be fine-tuned by altering the substituents on the organic ligands, which in turn affects the redox potential of the Mn(II) center. oup.com
Table 1: Summary of Cyclic Voltammetry Findings for this compound and its Complexes
| System | Key Findings | References |
| Mn(II) in aqueous acetate buffer | Acetate concentration influences the autocatalytic oxidation of Mn(II) to MnO₂. | researchgate.net |
| Mn(II)/Mn(IV) system in acetate buffer | The effect of pH on the redox behavior has been studied, showing distinct cathodic and anodic peaks. | researchgate.net |
| Dinuclear Mn(II) complexes | Exhibit two-step redox processes corresponding to Mn₂(II,II)/Mn₂(II,III) and Mn₂(II,III)/Mn₂(III,III). | mdpi.com |
| Manganese acetate in supercapacitors | Shows reversible Mn²⁺/Mn³⁺ redox reactions and good cycling stability. | researchgate.net |
| Dinuclear Mn(II) macrocyclic complexes | The redox potential of the Mn(II) center can be controlled by modifying the organic ligands. | oup.com |
| Mn(II) complex with thiophenyl-2-carboxylic acid and triethanolamine | An oxidation-reduction mechanism was proposed based on cyclic and differential pulse voltammetry in an acetate buffer. | nih.govnih.gov |
Magnetic Property Investigations
The magnetic properties of this compound and its derivatives are of significant interest, particularly in the field of molecular magnetism. These compounds can exhibit a range of magnetic behaviors, from simple paramagnetism to more complex antiferromagnetic or ferromagnetic interactions, especially in polymeric or multinuclear systems.
Determination of Magnetic Susceptibility and Magnetic Moments
Manganese(II) is a d⁵ ion, which typically results in a high-spin state with five unpaired electrons, leading to a significant magnetic moment. The magnetic susceptibility (χ) of this compound is positive and relatively large, confirming its paramagnetic nature. wikipedia.org The effective magnetic moment (μ_eff) can be calculated from magnetic susceptibility measurements and provides insight into the electronic structure of the manganese centers.
For mononuclear manganese(II) complexes, the magnetic moment is generally close to the spin-only value of 5.92 μ_B. However, in polynuclear or polymeric structures, deviations from this value can indicate the presence of magnetic exchange interactions between the manganese ions. For instance, in a trinuclear Mn(II) complex, the effective magnetic moment at room temperature was found to be 9.6 μ_B, which is lower than the expected value for three non-interacting Mn(II) ions, suggesting antiferromagnetic coupling. acs.org
Table 2: Magnetic Properties of Selected Manganese(II) Compounds
| Compound/System | Magnetic Property | Value | Reference |
| This compound | Magnetic Susceptibility (χ) | +13,650·10⁻⁶ cm³/mol | wikipedia.org |
| Trinuclear Mn(II) complex | Effective Magnetic Moment (μ_eff) at 300 K | 9.6 μ_B | acs.org |
| Trinuclear Mn(II) complex | Effective Magnetic Moment (μ_eff) at 2.0 K | 10.8 μ_B | acs.org |
| Manganese(II) octacyanotungstate(V)-based magnet | Saturation Magnetization (M_S) at 2 K | 13.0 μ_B | nih.gov |
| Manganese(II) octacyanotungstate(V)-based magnet | Coercive Field (H_C) at 2 K | 17 G | nih.gov |
Analysis of Antiferromagnetic Interactions in Polymeric Systems
For example, several coordination polymers of manganese(II) with mixed azide (B81097) and carboxylate bridges have been synthesized and shown to exhibit antiferromagnetic interactions. acs.orgnih.gov The nature and strength of this coupling are highly dependent on the structural parameters of the bridging ligands, such as the bond angles and distances. acs.orgnih.gov In some cases, the magnetic behavior can be quite complex, with the presence of both ferromagnetic and antiferromagnetic interactions within the same compound. acs.org
Studies on polymeric this compound derivatives have confirmed antiferromagnetic interactions, which can lead to long-range magnetic ordering at very low temperatures. colab.wstandfonline.com For instance, certain N-oxide bridged manganese(II) coordination polymers exhibit anti-ferromagnetic behavior below 20 K. tandfonline.com Similarly, a manganese(II) coordination polymer with an azido (B1232118) and zwitterionic dicarboxylate ligand shows antiferromagnetic coupling, with a χ_m T value at 300 K that is lower than the spin-only value. rhhz.net
Exploration of Magnetic Entropy Changes in this compound Derivatives
The magnetocaloric effect (MCE) is the change in temperature of a material upon the application or removal of a magnetic field. This effect is quantified by the magnetic entropy change (ΔS_m). Materials with a large MCE are of interest for applications in magnetic refrigeration.
Solution-State Characterization
Understanding the behavior of this compound in solution is essential for controlling its reactivity and for its application in various chemical processes. The coordination environment of the Mn(II) ion can change significantly upon dissolution, impacting its properties.
In aqueous solutions, water molecules can coordinate to the Mn(II) ion, and the acetate ligands can exist in different coordination modes (monodentate, bidentate). rsc.org The speciation of this compound in solution is dependent on factors such as concentration, temperature, and the presence of other coordinating species. researchgate.netrsc.org
Recent studies have provided a comprehensive understanding of the thermal, volumetric, and transport properties of manganese acetate hydrate (B1144303) solutions. researchgate.net These studies have highlighted the strong interactions between manganese cations, acetate anions, and water molecules. The transport properties, such as viscosity and conductivity, are influenced by the salt concentration, with higher concentrations indicating increased interaction. researchgate.net Molecular simulations have further supported the observed electrochemical performance by emphasizing the complexation between Mn²⁺ and acetate. researchgate.net
First-principles investigations have also been used to study the coordination environment of Mn(II) and Mn(III) catalysts in solution, providing insights into the stability of different coordinating ligands under various conditions. rsc.org These computational studies complement experimental work and help to build a more complete picture of the behavior of this compound in the solution state.
Catalytic Role and Reaction Mechanisms of Manganese Ii Acetate Systems
Oxidation Reactions Catalyzed by Manganese(II) Acetate (B1210297) Complexes
Manganese(II) acetate is a key component in catalytic systems for the oxidation of a wide range of organic substrates. It often works in synergy with co-catalysts and promoters to achieve high efficiency and selectivity.
The commercial production of terephthalic acid (TPA), a crucial monomer for polyester (B1180765) synthesis, is dominated by the AMOCO/Mid-Century process, which involves the liquid-phase air oxidation of p-xylene (B151628). mdpi.comekb.eg This process typically operates at high temperatures (175–225 °C) and pressures (15–30 atm) in an acetic acid solvent. mdpi.commdpi.com The catalyst system is a combination of cobalt(II) acetate and this compound, with a bromide source (e.g., HBr, NaBr) acting as a promoter. ekb.egmdpi.comsci-hub.se
The generally accepted mechanism involves the following key aspects:
Initiation: The reaction is initiated by the generation of radicals. The Mn(III) species, formed from the oxidation of Mn(II), reacts with the bromide promoter to generate bromine radicals (Br•). mdpi.com These radicals then abstract a hydrogen atom from a methyl group of p-xylene, forming a benzyl (B1604629) radical.
Propagation: The benzyl radical rapidly reacts with molecular oxygen to form a peroxy radical. This radical can then abstract a hydrogen from another p-xylene molecule, propagating the chain and forming p-hydroperoxide. The decomposition of this hydroperoxide, facilitated by the metal catalysts, leads to the formation of p-tolualdehyde, which is subsequently oxidized to p-toluic acid, 4-carboxybenzaldehyde, and finally to terephthalic acid. researchgate.net
Catalyst Redox Cycle: The catalyst operates through a redox cascade involving Co(II)/Co(III) and Mn(II)/Mn(III) states. rsc.org Mn(II) is oxidized to Mn(III) by peroxy radicals. sci-hub.se There is also a rapid reaction where Co(III) oxidizes Mn(II) to Mn(III), which in turn oxidizes the bromide ion faster than Co(III) does, contributing to the synergistic effect. sci-hub.se
The addition of manganese acetate to the cobalt-bromide system significantly increases the oxidation rate (up to three to five times) and improves the selectivity towards TPA, while reducing the combustion of the acetic acid solvent. sci-hub.se
| Parameter | Condition | Source |
| Process Name | AMOCO/Mid-Century | mdpi.comsemanticscholar.org |
| Substrate | p-Xylene | ekb.eg |
| Product | Terephthalic Acid (TPA) | ekb.eg |
| Catalysts | Cobalt(II) acetate, this compound | ekb.egmdpi.com |
| Promoter | Bromide source (e.g., HBr) | mdpi.comsci-hub.se |
| Solvent | Acetic Acid | mdpi.comsci-hub.se |
| Temperature | 175–225 °C | mdpi.commdpi.com |
| Pressure | 15–30 atm | mdpi.commdpi.com |
| TPA Yield | 90–97% | mdpi.comsemanticscholar.org |
The oxidation of acetaldehyde (B116499) to acetic acid is another large-scale industrial process where manganese acetate serves as a crucial catalyst. pageplace.deecoinvent.orggoogle.com The reaction is typically carried out by bubbling oxygen or air through liquid acetaldehyde, often in an acetic acid solvent, at temperatures of 60-80°C. ecoinvent.org The presence of the manganese salt allows the oxidation to proceed safely and efficiently, with yields of acetic acid reported to be over 90%. pageplace.de
The oxidation proceeds in two main stages: the initial oxidation of acetaldehyde to peracetic acid, followed by the reaction of peracetic acid with another molecule of acetaldehyde. royalsocietypublishing.org The mechanism involves a free-radical chain process.
Activation and Chain Initiation: The process is initiated by an electron-transfer reaction between acetaldehyde and the higher oxidation state of the manganese ion (Mn³⁺), which is formed in the catalytic cycle. This generates an acyl radical (CH₃CO•). royalsocietypublishing.org
Mn³⁺ + CH₃CHO → Mn²⁺ + CH₃CO• + H⁺
Chain Propagation/Transfer: The acyl radical reacts with molecular oxygen to form an acetylperoxy radical (CH₃COO•). This radical then abstracts a hydrogen atom from another acetaldehyde molecule, forming peracetic acid (CH₃COOOH) and regenerating the acyl radical, thus propagating the chain. royalsocietypublishing.org
CH₃CO• + O₂ → CH₃COO•
CH₃COO• + CH₃CHO → CH₃COOOH + CH₃CO•
Catalyst Regeneration: The Mn(II) ion is re-oxidized to Mn(III) by reacting with the formed peracetic acid, ensuring the continuation of the catalytic cycle. royalsocietypublishing.org
CH₃COOOH + Mn²⁺ → CH₃COO• + Mn³⁺ + OH⁻
Product Formation: The main pathway to acetic acid is believed to be the metal-catalyzed reaction of peracetic acid with acetaldehyde. acs.org This reaction is catalyzed by manganese acetate and is proposed to proceed through a complex intermediate. acs.org
Chain Termination: Radical-radical recombination reactions serve as termination steps, though specific pathways are complex and varied.
This compound-based systems have proven effective for the selective oxidation of alcohols to carbonyl compounds, such as aldehydes and ketones. ajgreenchem.comgoogle.com A homogeneous catalytic system comprising this compound, an oxidant like tert-butylhydroperoxide (tBuOOH), and an acid co-catalyst in a solvent like acetonitrile (B52724) can efficiently oxidize a variety of alcohols. researchgate.netrsc.org
The selectivity of the oxidation depends on the nature of the alcohol substrate:
Secondary Alcohols: These are typically oxidized to their corresponding ketones with good to excellent conversions (42–100%). researchgate.netrsc.org
Primary Alcohols: These are generally converted primarily to carboxylic acids, though aldehydes can be obtained as intermediates or main products under certain conditions. researchgate.netrsc.org
The reaction conditions, including the choice of oxidant and additives, are crucial for achieving high selectivity and yield. For instance, using manganese dioxide (MnO₂) nanoparticles under solvent-free microwave irradiation has been shown to selectively oxidize alcohols to aldehydes in very short reaction times without over-oxidation to carboxylic acids. ajgreenchem.com
| Substrate Type | Product Type | Catalyst System Example | Conversion/Yield | Source |
| Secondary Alcohols (e.g., 2-octanol) | Ketones | Mn(OAc)₂, tBuOOH, TFA, MeCN | Good to Quantitative (42-100%) | researchgate.netrsc.org |
| Primary Alcohols (e.g., 1-octanol) | Carboxylic Acids | Mn(OAc)₂, tBuOOH, TFA, MeCN | Good conversion | researchgate.netrsc.org |
| Various Alcohols | Aldehydes | MnO₂ nanoparticles, Microwave | Excellent | ajgreenchem.com |
The catalytic activity of this compound extends to the oxidation of other challenging organic substrates, including hydrocarbons with strong C-H bonds, sulfides, and amines. rsc.org
Alkanes: Manganese complexes can catalyze the selective C-H bond oxidation of saturated alkanes to produce alcohols and ketones. researchgate.netunl.pt For instance, manganese porphyrin catalysts show good chemoselectivity for oxidizing tertiary C-H bonds over secondary and primary ones. unl.pt A system using a manganese salt, picolinic acid, and aqueous hydrogen peroxide has been shown to oxidize unactivated alkanes to ketones with yields up to 51%. rsc.org Ethane can be oxidized to acetic acid using a manganese acetate catalyst. doubtnut.com
Sulfides: this compound, in conjunction with an oxidant, can catalyze the oxidation of sulfides. rsc.org
Amines: Tertiary amines can be oxidized to secondary amines via demethylation using manganese-based catalysts. researchgate.net
These transformations highlight the versatility of manganese catalysts, which can be tuned by ligands and reaction conditions to target specific functional groups. researchgate.netrsc.org
Advanced Oxidation Processes (AOPs) are powerful methods for degrading persistent organic micropollutants in water. nih.gov While manganese(II) alone often shows poor catalytic performance with common oxidants like peracetic acid (PAA), its activity can be dramatically enhanced by the addition of chelating ligands such as picolinic acid (PICA) or ethylenediamine-N,N'-disuccinic acid (EDDS). nih.govacs.orgnih.govacs.org
The mechanism in these enhanced systems is complex and involves multiple reactive species:
High-Valent Manganese Species: A key finding is the formation of high-valent manganese species, particularly Mn(V)-oxo species, which are potent oxidants responsible for the rapid degradation of pollutants. acs.orgnih.govacs.orgresearchgate.net The process often involves the initial oxidation of the Mn(II)-ligand complex to a transient Mn(III) species, which is essential for the subsequent generation of Mn(V). nih.govacs.org
Radicals: While high-valent manganese is often the main reactive species, various radicals also contribute to the degradation process. These can include acetylperoxyl (CH₃C(O)OO•) and acetyloxyl (CH₃C(O)O•) radicals, as well as singlet oxygen (¹O₂). acs.orgnih.govacs.org
The PAA-Mn(II)-PICA system, for example, is a novel AOP where the Mn(V) species is the primary driver of micropollutant degradation, with soluble Mn(III)-PICA complexes and radicals playing a minor role. acs.org The use of chelating agents not only enhances the catalytic activity but can also prevent the undesirable disproportionation of transient manganese species. nih.govacs.org
| AOP System | Key Reactive Species | Role of Mn(II) Acetate | Source |
| PAA/Mn(II)/PICA | Primary: High-valent Mn(V) species. Minor: Mn(III)-PICA, CH₃C(O)O•, CH₃C(O)OO• | Precursor to active Mn(III) and Mn(V) species | acs.org |
| PAA/Mn(II)/EDDS | Primary: High-valent Mn-oxo species (Mn(V)). Minor: Mn(III), ¹O₂, CH₃C(O)O•, CH₃C(O)OO• | Precursor to active Mn(III) and Mn(V) species | nih.govacs.org |
Carbon-Carbon and Carbon-Heteroatom Bond Formation Processes
Beyond oxidation, manganese-catalyzed reactions are emerging as powerful, sustainable tools for constructing C-C and C-N bonds. These methods often utilize alcohols as readily available, environmentally benign alkylating agents through "borrowing hydrogen" or "hydrogen auto-transfer" mechanisms. nih.gov
In a typical borrowing hydrogen cycle, a manganese catalyst temporarily "borrows" hydrogen from an alcohol to form a manganese-hydride species and an intermediate aldehyde or ketone. This electrophilic intermediate then reacts with a nucleophile (for C-C or C-N bond formation). Finally, the manganese-hydride returns the hydrogen to the coupled product, completing the catalytic cycle and regenerating the catalyst. Water is often the only byproduct. nih.gov
Examples of such transformations include:
Alkylation of Nitriles, Esters, and Amides: Manganese complexes can catalyze the α-alkylation of nitriles, unactivated esters, and amides using primary alcohols as the alkylating source, affording good to excellent yields of the C-C coupled products. nih.gov
Dehydrogenative Annulation: An inexpensive manganese(II) catalyst can promote dehydrogenative annulation for C-C bond formation, leading to the highly regioselective synthesis of complex molecules like quinolines. rsc.org
Oxidative Ring-Opening: this compound can catalyze the oxidative ring-opening of cyclobutanol (B46151) derivatives, followed by cyanation or ethynylation, to form γ-functionalized ketones. This strategy allows for the regiosepecific introduction of cyano (C1) or ethynyl (B1212043) (C2) units. researchgate.net
Manganese catalysts, including simple salts like manganese(II) chloride, were among the earliest transition metals shown to facilitate C-C cross-coupling reactions, such as those involving Grignard reagents and aryl halides. dtu.dk
C-C Bond Formation via Coupling Reactions (e.g., Aryl Halides with Organometallic Reagents)
This compound has proven to be an effective catalyst for facilitating the formation of carbon-carbon bonds through the coupling of aryl halides with organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds. manglamchemicals.com This application is part of a broader effort to replace more expensive and toxic precious metal catalysts, like palladium, with earth-abundant and less toxic first-row transition metals. nii.ac.jp
The catalytic cycle in these cross-coupling reactions, while complex and not fully elucidated for all systems, is thought to involve organomanganese intermediates. Early examples using manganese(II) salts, such as manganese(II) chloride, with aryl magnesium halides demonstrated the feasibility of this transformation, achieving moderate yields. dtu.dk In these reactions, the Mn(II) center is believed to be the active catalytic species. Although high-valent Mn(III) and Mn(IV) intermediates have been proposed in some manganese-mediated C-C coupling reactions, the fundamental reactivity often begins with the Mn(II) precursor. nii.ac.jp For instance, the reaction between aryl halides and Grignard reagents catalyzed by Mn(II) likely proceeds through a mechanism involving the formation of an organomanganese(II) species via transmetalation, followed by subsequent steps that lead to the coupled product.
Table 1: Examples of Manganese-Catalyzed Cross-Coupling Reactions
| Catalyst Precursor | Electrophile | Nucleophile | Product Type | Reference |
|---|---|---|---|---|
| Manganese(II) chloride | Aryl Halide | Aryl Magnesium Halide | Biaryl | dtu.dk |
| This compound | Aryl Halide | Grignard Reagents | Aryl-Alkyl/Aryl | manglamchemicals.com |
| This compound | Aryl Halide | Organolithium Compounds | Aryl-Alkyl/Aryl | manglamchemicals.com |
Transesterification Reactions: Applications in Clean Synthesis (e.g., Non-Phosgene HDI Synthesis)
A significant application of this compound in green chemistry is its catalytic role in transesterification reactions, particularly in the non-phosgene synthesis of isocyanates. The traditional production of hexamethylene diisocyanate (HDI), a key monomer for polyurethanes, involves the use of highly toxic phosgene (B1210022). guidechem.com Research into cleaner production routes has identified this compound as an efficient and clean catalyst for this purpose. guidechem.com
Specifically, this compound effectively catalyzes the transesterification reaction between 1,6-hexanediamine (B7767898) (HDA) and dimethyl carbonate (DMC) to produce 1,6-hexamethylene dicarbamate (HDC). guidechem.com This dicarbamate can then be thermally decomposed to yield HDI, avoiding the use of phosgene entirely. researchgate.net The catalytic activity of this compound in this process is notable, highlighting its potential in developing more environmentally benign industrial processes. guidechem.com The general ability of manganese acetate to promote esterification and transesterification reactions makes it a valuable tool in clean synthesis. ceramic-glazes.com
Reaction Scheme: Non-Phosgene HDI Synthesis Step 1: Transesterification catalyzed by Mn(OAc)₂ H₂N-(CH₂)₆-NH₂ + 2 CH₃O-CO-OCH₃ CH₃OCONH-(CH₂)₆-NHCOOCH₃ + 2 CH₃OH (1,6-Hexanediamine) + (Dimethyl Carbonate) (1,6-Hexamethylene Dicarbamate) + (Methanol)
Step 2: Thermal Decomposition CH₃OCONH-(CH₂)₆-NHCOOCH₃ OCN-(CH₂)₆-NCO + 2 CH₃OH (1,6-Hexamethylene Dicarbamate) (Hexamethylene Diisocyanate) + (Methanol)
Radical-Mediated Cyclization and Hydroperoxyalkylations: Synthetic Utility
Manganese acetate, particularly in its Mn(III) state, is a powerful reagent for initiating radical reactions. Manganese(III) acetate, which can be generated from this compound, is highly effective at oxidizing enolizable carbonyl compounds to form α-oxoalkyl radicals. wikipedia.org These radicals can then undergo synthetically useful inter- or intramolecular additions to carbon-carbon multiple bonds, leading to the formation of new C-C bonds and cyclic structures. wikipedia.orgresearchgate.net
The general mechanism involves a single-electron transfer from the enol of a carbonyl compound to Mn(OAc)₃, generating a manganese(II) species and a radical cation, which quickly deprotonates to give the α-oxoalkyl radical. In intramolecular reactions, this radical can attack a tethered alkene or alkyne, leading to a cyclized radical intermediate. The fate of this new radical depends on the reaction conditions. It can abstract a hydrogen atom to yield a saturated product or be further oxidized (often with the help of a co-oxidant like copper(II) acetate) to a carbocation, which can then undergo elimination or be trapped by a nucleophile. wikipedia.org This methodology has been used to construct complex carbocyclic and heterocyclic frameworks, such as dihydronaphthalenes and dihydrofurans. researchgate.netresearchgate.net Relatedly, manganese(III) acetate can mediate the hydroperoxyalkylation of pyrazolidinediones in the presence of alkenes. researchgate.net
C-H Activation and Functionalization (Hydroxylation, Amidation, Azidation, Halogenation)
The direct functionalization of otherwise inert C-H bonds is a primary goal in modern organic synthesis, and manganese catalysts, including systems based on this compound, have emerged as powerful tools in this area. unl.ptnih.gov These reactions often proceed through radical pathways, where a high-valent manganese species abstracts a hydrogen atom to generate a carbon-centered radical, which is then functionalized.
Manganese-catalyzed C-H functionalization allows for the introduction of various functional groups:
Hydroxylation: Manganese-porphyrin catalysts can oxidize C-H bonds to alcohols, showing good chemoselectivity for tertiary C-H bonds over secondary and primary ones, which is characteristic of a radical-mediated process. unl.pt
Amidation and Azidation: The C-H amination of bioactive molecules has been achieved using manganese catalysts, which are thought to involve an electrophilic metallonitrene intermediate. nih.gov For azidation, manganese(III) acetate can react with trimethylsilyl (B98337) azide (B81097) (Me₃SiN₃) to form a manganese(III) azide species. This species is proposed to be oxidized to an active manganese(V) catalyst that facilitates the azidation of C-H bonds or the diazidation of alkenes. unl.pt
Halogenation: Manganese acetate can catalyze the dichlorination of a range of unsaturated hydrocarbons in the presence of a chloride source like calcium chloride. Mechanistic studies suggest a radical pathway where the alkene is functionalized in a stepwise manner through an alkyl radical intermediate to give the final dichloro-product. unl.pt
Table 2: C-H Functionalization Reactions Catalyzed by Manganese Systems
| Functionalization | Substrate Type | Reagents | Proposed Intermediate | Reference |
|---|---|---|---|---|
| Azidation | Cyclobutanes | Mn(OAc)₃, Me₃SiN₃ | Manganese(V) azide | unl.pt |
| Dichlorination | Alkenes | Mn(OAc)₂, CaCl₂ | Alkyl radical | unl.pt |
| Amidation | Bioactive motifs | Mn(III) catalyst, Sulfonyl azide | Electrophilic metallonitrene | nih.gov |
| Hydroxylation | Alkanes | Mn-porphyrin, Oxidant | Radical intermediate | unl.pt |
Polymerization Catalysis and Controlled Radical Polymerization
This compound and related complexes are utilized as catalysts to initiate and control polymerization reactions, offering pathways to a variety of polymeric materials. manglamchemicals.comceramic-glazes.com
Initiation and Control in Various Polymerization Processes
This compound serves as a catalyst or co-catalyst in several polymerization processes. ceramic-glazes.com It is notably used in the production of polyester chips, such as polyethylene (B3416737) terephthalate (B1205515) (PTA), where it acts as a catalyst for the high-temperature oxidation of xylene, a key raw material. guidechem.com It is also employed in the synthesis and polymerization of vinyl esters. guidechem.com In these processes, the manganese salt can influence the reaction rate and properties of the resulting polymer. The catalytic action often involves the variable oxidation states of manganese, which can facilitate the redox cycles necessary for initiating and propagating polymerization chains. laboratorynotes.com
Reversible Deactivation Controlled Radical Polymerization (RDCRP) of Vinyl Acetate
A significant advancement in polymer chemistry is the development of controlled/living radical polymerization techniques, which allow for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. While this compound itself is not typically the direct controlling agent, it serves as a precursor for manganese(II) complexes that exhibit excellent control over certain polymerizations.
Specifically, manganese(II) Schiff-base complexes, which can be synthesized from manganese(II) sources, have been successfully used as controlling agents for the Reversible Deactivation Controlled Radical Polymerization (RDCRP) of vinyl acetate. rsc.orgrsc.org This process, often initiated by a conventional radical initiator like AIBN, operates via an Organometallic-Mediated Radical Polymerization (OMRP) mechanism. rsc.org In this mechanism, the manganese(II) complex reversibly deactivates the growing polymer radical chain, forming a dormant species. This reversible termination establishes an equilibrium between active (propagating) and dormant chains, which allows for uniform chain growth and control over the final polymer properties. rsc.org Kinetic and computational studies support a reversible termination (RT) mechanism, where the effectiveness of control can be tuned by modifying the steric properties of the Schiff-base ligands surrounding the manganese(II) center. rsc.orgrsc.org
Mechanistic Insights from Computational and Experimental Studies
The elucidation of reaction mechanisms involving this compound is a complex endeavor that benefits significantly from a synergistic approach combining computational modeling and experimental validation. These studies provide a molecular-level understanding of the catalyst's behavior, guiding the development of more efficient and selective catalytic systems.
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate details of catalytic cycles involving manganese complexes. By calculating the energetics of various proposed intermediates and transition states, DFT can map out the most plausible reaction pathways.
Computational studies have been instrumental in understanding the oxidation processes catalyzed by manganese acetate. For instance, in the commercially vital oxidation of p-xylene to terephthalic acid, where manganese acetate is a key catalyst component, DFT calculations have been used to determine the structure and coordination of the active catalyst. rsc.org These calculations help elucidate the thermodynamics of the catalyst speciation under industrial conditions, such as high temperatures and pressures. rsc.org By calculating the Gibbs free energy for manganese as a function of the ligands in its inner coordination sphere, researchers have identified the most thermodynamically stable coordination environments for both Mn(II) and Mn(III). rsc.org For Mn(II), the most stable species was determined to be the octahedrally-coordinated Mn(OAc)₂(HOAc)₂, while for Mn(III), it was Mn(OAc)₃(H₂O)₁. rsc.org
DFT calculations are also crucial for understanding regioselectivity. In manganese porphyrin-catalyzed C-H bond functionalization of steroids like equilenin (B1671562) acetate, DFT has clarified why different products are formed in hydroxylation versus amidation reactions. acs.org The calculations revealed that the hydroxylation of an aromatic C(sp²)–H bond proceeds via a more favorable oxygen-atom-transfer mechanism, while the C(sp³)–H bond hydroxylation follows a hydrogen-atom-abstraction/oxygen-rebound mechanism. acs.org This energetic difference explains the observed preference for the 6-hydroxylated product. acs.org Similarly, DFT has been applied to model reaction pathways for processes like the conversion of manganese oxide clusters with hydrogen sulfide (B99878), with computational results showing good agreement with experimental observations. researchgate.net
A proposed mechanism for C-H fluorination by a manganese porphyrin catalyst, supported by DFT calculations, involves the initial oxidation of the catalyst to an oxomanganese(V) species. beilstein-journals.org This is followed by hydrogen abstraction from the substrate and subsequent trapping of the resulting carbon-centered radical by a difluoro-substituted manganese intermediate to yield the fluorinated product. beilstein-journals.org
Kinetic studies are fundamental to understanding the rates of catalytic reactions and the factors that influence them. These experimental investigations provide crucial data for validating mechanisms proposed by computational studies and for optimizing reaction conditions.
In the context of this compound catalysis, kinetic studies often focus on oxidation reactions. A spectrophotometric method was developed for the kinetic determination of manganese(II) based on its catalytic effect on the oxidation of a nitrilotriacetatocobalt(II)-benzoate complex by periodate (B1199274) in an acetate medium. researchgate.netresearchgate.net The rate of the reaction was found to increase with increasing concentrations of Mn(II), and the study established a linear relationship between the reaction rate and the Mn(II) concentration within a specific range. researchgate.netresearchgate.net The kinetics obeyed a rate law that was dependent on the concentrations of both the cobalt complex and the manganese(II) catalyst. tandfonline.com
Further kinetic investigations into the oxidation of hydrogen bromide by cobalt(III) acetate in acetic acid revealed that the reaction is inhibited by this compound. acs.orgnih.gov This inhibition occurs because Mn(OAc)₂ complexes with bromide, reducing its concentration. acs.orgnih.gov However, the studies also showed that a new reaction pathway exists in the presence of M(II)Brₙ complexes (where M = Mn or Co), with the data indicating that MnBr₂ is a principal form of the divalent metal that reacts with Co(III) and Mn(III). acs.orgnih.gov The second-order rate constants for these electron transfer reactions were determined, providing quantitative insight into the catalytic cycle. acs.orgnih.gov
The autoxidation of manganese(II) β-diketonates has also been examined kinetically. The oxidation of bis(acetylacetonato)diaquomanganese(II) was found to follow a two-term rate law, suggesting both an uncatalyzed bimolecular reaction and a reaction catalyzed by acetylacetone. caltech.edu
The performance of manganese-based catalysts can be dramatically altered by the presence of co-catalysts and by the rational design of the ligands coordinated to the manganese center. These modifications can enhance catalytic activity, improve selectivity, and increase catalyst stability.
Co-catalysts: In many industrial processes, manganese acetate is used in conjunction with other metal salts that act as co-catalysts. In the oxidation of p-xylene, a Co/Mn/Br system is employed, where the synergy between the different metal oxidation states (Co(II/III) and Mn(II/III)) and bromide is vital for achieving high selectivity and yield. rsc.org The Co(III) species facilitates the oxidation of Mn(II) to Mn(III), which in turn regenerates the active bromine radical. rsc.org The addition of cobalt oxide to MnOₓ/SiO₂ catalysts has been shown to significantly improve the catalytic combustion of n-hexane and ethyl acetate. researchgate.net This enhancement is attributed to higher lattice oxygen mobility and the presence of the Mn⁴⁺/Mn³⁺ redox couple. researchgate.net Conversely, the addition of ceria (Ce) to the same system decreased activity due to surface enrichment with Ce and lower lattice oxygen mobility. researchgate.net
Ligand Design: The ligand framework surrounding the manganese ion plays a critical role in tuning its catalytic properties. Studies on manganese complexes with various ligands have demonstrated that modifying the electronic and steric properties of the ligand can have a profound impact.
Electronic Effects: Introducing electron-donating substituents on pyridine-based ligands in manganese complexes used for olefin epoxidation was found to stabilize high-valent intermediates in the catalytic cycle, thereby improving catalytic performance. mdpi.com Similarly, in manganese-catalyzed hydrogenation reactions, NNP-pincer ligands, which are more electron-rich and less sterically hindered than their PNP counterparts, lead to higher reactivity. nih.govacs.org
Anionic Donors: The incorporation of anionic N-donor ligands, such as carboxamides, can promote the formation of high-valent Mn-oxo species required for water oxidation catalysis. nih.gov These anionic ligands are less prone to protonation during the catalytic cycle compared to traditional μ-oxo ligands, which can lead to catalyst decomposition. nih.gov
These findings underscore that a combination of a suitable co-catalyst and thoughtfully designed ligands is key to unlocking the full potential of manganese acetate-derived catalytic systems.
The catalytic activity of a metal complex is intimately linked to the dynamics of its coordination sphere. Ligand exchange, the process by which ligands enter and leave the coordination shell of the metal ion, is often a prerequisite for substrate binding and subsequent transformation. The inner-sphere environment, comprising the ligands directly bonded to the metal, dictates the electronic structure and reactivity of the catalytic center.
Computational and experimental studies have provided significant insights into these phenomena for this compound systems. First-principles molecular dynamics simulations have been used to probe the dynamical nature of the coordination environment under industrial operating conditions. rsc.org For the Mn(II) catalyst in aqueous acetic acid, these simulations indicate the presence of 0–2 coordinating water ligands in the inner sphere. rsc.org DFT calculations have further shown that the dissociation of an acetate ligand from Mn(II) or Mn(III) acetates is an endergonic process (requiring energy), suggesting that the neutral Mn(OAc)₂ and Mn(OAc)₃ complexes are stable in solution. rsc.org
The most thermodynamically stable coordination environment for Mn(II) in an acetic acid/water solvent has been calculated to be Mn(OAc)₂(HOAc)₂, featuring two bidentate acetate ligands and two acetic acid molecules. rsc.org The exchange of ligands, particularly the displacement of an acetate ligand by water, is a crucial activation step in some catalytic cycles. In a molecular manganese vanadium oxide water oxidation catalyst, a proposed activation mechanism involves an initial one-electron oxidation of the manganese center, followed by an acetate-to-water ligand exchange. rsc.org DFT calculations showed that the acetate ligand dissociates as a protonated acetic acid molecule, being replaced by both a water and a hydroxide (B78521) ligand. rsc.org This interplay between redox chemistry and ligand exchange is critical for forming the catalytically active species. rsc.org
Experimental evidence for ligand exchange has also been observed in the reaction of cobalt-oxo cubanes with this compound, which leads to metal-metal exchange to form manganese-containing cubanes. escholarship.org The accompanying exchange of an acetylacetonate (B107027) (acac) ligand in a related reaction suggests the operation of an inner-sphere electron-transfer process, highlighting the dynamic nature of the ligand environment during catalysis. escholarship.org
Manganese Ii Acetate As a Precursor and Component in Advanced Materials Science
Energy Storage Materials Development
Manganese(II) acetate (B1210297) is a key ingredient in the creation of materials for next-generation energy storage solutions, including lithium-ion batteries and supercapacitors. Its use as a precursor allows for the formation of high-purity, high-performance electrode and electrolyte components.
Synthesis of Cathode Materials for Lithium-Ion Batteries (e.g., LiNi1/3Co1/3Mn1/3O2, LiMn2O4)
Manganese(II) acetate is a widely used precursor for the synthesis of manganese-containing cathode materials for lithium-ion batteries. mdpi.comscispace.com It serves as a source of manganese in the preparation of complex metal oxides that are crucial for the battery's performance. The use of acetate salts, including this compound, is noted in various synthesis techniques such as sol-gel, co-precipitation, and solid-state reactions. scispace.commdpi.comsigmaaldrich.com
One prominent example is the synthesis of spinel LiMn2O4. mdpi.comntu.edu.sgnanoge.org In a facile, one-step evaporation technique, stoichiometric amounts of lithium acetate and this compound are used to produce LiMn2O4 with high phase purity and crystallinity. ntu.edu.sg The process involves the calcination of a precursor mixture at temperatures ranging from 750 °C to 900 °C to form the desired spinel structure. ntu.edu.sg Another approach involves a high-temperature solid-phase method where lithium acetate and this compound are ball-milled, pre-treated at 500 °C, and then sintered at 750 °C. mdpi.com Solution combustion synthesis using lithium acetate and this compound with acetic acid as fuel has also been explored to produce LiMn2O4. lidsen.com
This compound is also a crucial precursor in the synthesis of layered ternary cathode materials like LiNi1/3Co1/3Mn1/3O2 (NCM). scispace.comresearchgate.net In these syntheses, this compound is combined with nickel and cobalt salts, often also acetates, to create a homogeneous precursor. sigmaaldrich.comresearchgate.net This precursor is then subjected to heat treatment to form the final NCM powder. The choice of precursor, such as using acetate over nitrate (B79036) salts, can influence the particle size and ultimately the electrochemical performance of the resulting cathode material. researchgate.net
| Cathode Material | Synthesis Method | Precursors | Key Findings | Reference(s) |
|---|---|---|---|---|
| LiMn2O4 | One-step evaporation | Lithium acetate, this compound | High phase purity and crystallinity achieved at 750-900 °C. | ntu.edu.sg |
| LiMn2O4 | High-temperature solid phase | Lithium acetate, this compound | Precursor ball-milled and sintered at 750 °C. | mdpi.com |
| LiMn2O4 | Molten salt synthesis | Lithium chloride, Lithium carbonate, this compound | Fine crystalline powders prepared at a lower temperature of 500 °C. | nanoge.org |
| LiNi1/3Co1/3Mn1/3O2 | Sol-gel | Nickel acetate, Manganese acetate, Cobalt acetate, Lithium acetate | Organic precursors from recovered battery materials can be used. | sigmaaldrich.com |
| LiNi1/3Co1/3Mn1/3O2 | Solid-state metathesis | Lithium acetate, Nickel acetate, Cobalt acetate, this compound, LiF, Oxalic acid | Fluorine-substituted materials showed excellent cycling stability. | researchgate.net |
Electrolyte Formulation for Electrochemical Capacitors and Supercapacitors: Reversible Manganese Dioxide Deposition
Recent research has highlighted the potential of this compound solutions as stable and effective electrolytes for energy storage applications, particularly in electrochemical capacitors and supercapacitors. researchgate.net While traditionally used in electrode manufacturing, the utility of manganese acetate as an electrolyte is a growing area of interest. researchgate.net
A key phenomenon observed is the reversible deposition of manganese dioxide (MnO2) from the this compound electrolyte. researchgate.netgoogle.com This process is central to the pseudocapacitive behavior of symmetric supercapacitors using these electrolytes. The concentration of manganese acetate in the electrolyte has a direct impact on the redox reactions (Mn²⁺/Mn³⁺) and the resulting specific capacitance. researchgate.net The acetate ion is believed to facilitate the reversible conversion of solid MnO2 to aqueous Mn²⁺ through a coordination effect, where the acetate anion binds to the MnO2 surface. This reversible dissolution and deposition mechanism avoids the structural collapse often seen in traditional intercalation-based cathodes, leading to enhanced stability over numerous cycles. google.com
Studies have shown that supercapacitors formulated with manganese acetate electrolytes exhibit stable specific capacitance over thousands of cycles. researchgate.net The acetate counter-ions can also reduce the potential at which film deposition occurs, leading to higher deposition rates. google.com
Bi-functional Cathode Catalysts for Rechargeable Metal-Air Batteries
This compound serves as a precursor in the synthesis of bifunctional catalysts for the air cathodes of rechargeable metal-air batteries. ntu.edu.sg These catalysts are crucial for facilitating both the oxygen reduction reaction (ORR) during discharge and the oxygen evolution reaction (OER) during charging.
Manganese oxides, often synthesized from this compound, are recognized as effective and inexpensive catalysts for the ORR in alkaline media. mdpi.com To overcome the poor electrical conductivity of pure manganese oxides, they are often combined with conductive carbon materials to form hybrid catalysts. mdpi.com
Furthermore, this compound is used in the preparation of more complex, multi-metal oxide catalysts. For instance, it is a precursor in the synthesis of cobalt-manganese oxide spinels (CoxMn3−xO4), which are versatile catalysts for both OER and ORR. mdpi.com In one method, this compound and cobalt(II) acetate solutions are reacted with aqueous ammonia (B1221849), and the resulting hydroxides are calcined to form the spinel structure. mdpi.com this compound has also been used to create manganese-doped nitrogen-carbon electrocatalysts, which have shown promising bifunctional properties for PEM fuel cells.
| Catalyst Type | Synthesis Method | Other Precursors | Application | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Cobalt-Manganese Oxide Spinel | Co-precipitation and calcination | Cobalt(II) acetate, Aqueous ammonia | OER and ORR | Versatile catalysts for various reactions. | mdpi.com |
| Manganese-doped N-C | Hydrothermal synthesis and pyrolysis | Picolinic acid | PEM Fuel Cells (ORR/OER) | Shows promising bifunctional performance. | |
| Ni-doped Mn3O4 Nanocrystals | Colloidal synthesis | Nickel acetylacetonate (B107027), Oleylamine | OER and ORR | Shape and composition controlled by ligands. | researchgate.net |
Heterogeneous Catalytic Materials
This compound is a valuable starting material for the creation of a variety of heterogeneous catalysts, which are essential in numerous industrial and environmental processes.
Preparation of Supported and Nanostructured Mn-Based Catalysts
This compound is frequently employed as a precursor for synthesizing supported and nanostructured manganese-based catalysts. mdpi.com Its solubility in water and polar solvents makes it suitable for impregnation methods, where a support material is saturated with a manganese acetate solution before being dried and calcined. This process results in the dispersion of manganese oxide particles onto the support.
For example, Mn-based catalysts supported on materials like γ-Al2O3, TiO2, and MCM-41 have been prepared using this compound via the impregnation method. The choice of precursor can significantly impact the catalyst's properties. Studies have shown that using manganese acetate can lead to highly dispersed and amorphous manganese oxides on the support, which can enhance catalytic activity.
Nanostructured manganese-based catalysts, including nanoparticles and metal-organic frameworks (MOFs), are also synthesized using this compound. In one method, a nano manganese-based catalyst is prepared by first reacting manganese acetate with carboxylic acid ligands to form a MOF precursor, which is then subjected to a solvothermal reaction. The thermal decomposition of manganese(II) acetylacetonate, a related compound, is another route to produce manganese oxide nanoparticles.
Composites for Environmental Catalysis (e.g., MnOx/SBA-15 for Contaminant Degradation, Mn-TiO2 for NO Oxidation)
This compound is a key precursor in the development of composite catalysts for environmental applications, such as the degradation of pollutants and the control of harmful emissions.
One significant area of application is in the selective catalytic reduction (SCR) of nitrogen oxides (NOx). Mn-TiO2 composites, prepared using this compound as the manganese source, are effective catalysts for the oxidation of NO at low temperatures. scispace.comresearchgate.net The use of manganese acetate as a precursor can lead to highly dispersed and amorphous Mn2O3 in the Mn/TiO2 catalyst, resulting in better catalytic activity and stability against SO2 poisoning compared to catalysts prepared from manganese nitrate. The addition of other elements, like cerium, can further enhance the performance of these catalysts.
Another important application is in the catalytic ozonation of organic pollutants in water. MnOx/SBA-15 catalysts, synthesized by impregnating SBA-15 silica (B1680970) with a manganese acetate solution, have shown good catalytic capacity for the degradation of compounds like oxalic acid. The manganese oxide dispersed on the high-surface-area SBA-15 promotes the generation of hydroxyl radicals, which are powerful oxidizing agents. The loading of manganese and the pH of the solution are critical parameters that influence the catalyst's effectiveness.
| Compound Name | Formula |
|---|---|
| Acetic acid | CH3COOH |
| Ammonia | NH3 |
| Cobalt(II) acetate | Co(CH3COO)2 |
| Cobalt(II) chloride | CoCl2 |
| Hydroxyl radical | •OH |
| LiNi1/3Co1/3Mn1/3O2 (NCM) | LiNi1/3Co1/3Mn1/3O2 |
| LiMn2O4 | LiMn2O4 |
| Lithium acetate | LiCH3COO |
| Lithium chloride | LiCl |
| Lithium carbonate | Li2CO3 |
| Lithium fluoride (B91410) | LiF |
| This compound | Mn(CH3COO)2 |
| Manganese(II) acetylacetonate | Mn(C5H7O2)2 |
| Manganese dioxide | MnO2 |
| Manganese nitrate | Mn(NO3)2 |
| Mn2O3 | Mn2O3 |
| MnOx/SBA-15 | MnOx/SBA-15 |
| Mn-TiO2 | Mn-TiO2 |
| Nickel acetate | Ni(CH3COO)2 |
| Nickel acetylacetonate | Ni(C5H7O2)2 |
| Nitrogen oxides (NOx) | NOx |
| Oleylamine | C18H37N |
| Oxalic acid | C2H2O4 |
| Picolinic acid | C6H5NO2 |
| γ-Al2O3 | γ-Al2O3 |
| SBA-15 | (C6H10O)n |
| SO2 | SO2 |
| TiO2 | TiO2 |
Optical and Sensing Materials
The unique properties of this compound make it an invaluable starting material for materials with specialized optical and sensing capabilities. It is instrumental in the synthesis of high-performance materials for X-ray imaging and gas detection, and as a doping agent in luminescent materials.
Fabrication of Pyridine (B92270) Manganese Halide Scintillators for X-Ray Imaging
This compound is a key reagent in the synthesis of lead-free pyridine manganese halide scintillators, which are emerging as promising materials for X-ray imaging applications. sigmaaldrich.comresearchgate.net These scintillators are valued for their high light yield and excellent spatial resolution, which are critical for detailed medical and industrial imaging. The synthesis process often involves a solution-based method at room temperature where this compound provides the manganese(II) ions that form the core of the luminescent complex. researchgate.net
For instance, a lead-free scintillator, (C₅H₆N)₂MnBr₄, is synthesized using a solution-processed method and exhibits strong green emission. researchgate.net Research has demonstrated that by modifying the organic ligands, such as using phosphine (B1218219) oxides, the stability and scintillation performance of these manganese-based halides can be significantly enhanced. nih.gov These materials show a linear response to X-ray dose rates and have low detection limits, making them highly sensitive for advanced imaging technologies. researchgate.netresearchgate.net
Table 1: Performance of a Pyridine Manganese Halide Scintillator
| Property | Value | Source |
|---|---|---|
| Emission Peak | 520 nm | researchgate.net |
| Full Width at Half Maximum (FWHM) | 45 nm | researchgate.net |
| Light Yield | ~80,000 photons MeV⁻¹ | researchgate.net |
| Detection Limit | 72.8 nGy s⁻¹ | researchgate.net |
Development of Manganese Oxide Nanoparticles for Gas Sensing Applications
Manganese oxide nanoparticles, synthesized from this compound, are proving to be effective materials for gas sensing applications. scialert.netjove.comnih.gov These nanomaterials are particularly noted for their sensitivity and selectivity towards specific gases, such as ammonia (NH₃). bohrium.com The synthesis typically involves methods like hydrothermal synthesis or co-precipitation, where this compound serves as the manganese source. bohrium.combohrium.com
In a typical hydrothermal process, this compound is used to create manganese oxide nanoparticles (Mn₂O₃ NPs) that exhibit high selectivity for ammonia gas. bohrium.com The performance of these sensors is closely linked to the morphology and crystal structure of the nanoparticles, which can be controlled during synthesis. For example, the calcination temperature during the synthesis of Mn₂O₃ NPs has been shown to significantly influence their morphology, converting them from rod-like to spherical structures, which in turn affects their sensing properties. bohrium.com These sensors demonstrate rapid response and recovery times, highlighting their potential for real-world gas detection systems. bohrium.com
Integration into Phosphors and Semiconductors
This compound is a versatile precursor for integrating manganese into various phosphors and semiconductors. manglamchemicals.comgoogle.com Manganese acts as a dopant or activator, creating luminescent centers within a host material. This process is fundamental to producing materials that emit light, particularly in the red spectrum, for applications like LED lighting. google.com
One significant application is in the synthesis of manganese-doped complex fluoride phosphors, such as K₂SiF₆:Mn⁴⁺. google.com In this process, a manganese source, which can be derived from this compound, is introduced into a solution to create the manganese-doped phosphor. The amount of manganese dopant is critical and typically ranges from about 0.1 to 4 weight percent. google.com Furthermore, this compound is a starting material for producing manganese sulfide (B99878), a compound utilized in the manufacturing of phosphors and other semiconductors. manglamchemicals.com
Nanomaterial Development and Formulation
The development of advanced nanomaterials relies on precise control over their synthesis and formulation. This compound is a favored precursor in the creation of manganese oxide nanoparticles, offering pathways to produce monodisperse particles and enabling the development of functional nanofluids.
Synthesis of Monodisperse Manganese Oxide Nanoparticles and Nanofluid Development
The synthesis of monodisperse manganese oxide (MnO) nanoparticles, where particles are of a uniform size and shape, is crucial for their application in various technologies. rsc.orgacs.org this compound is frequently used as the precursor in methods like solvothermal synthesis and thermal decomposition to achieve this uniformity. scialert.netnih.gov
In a one-pot solvothermal method, this compound tetrahydrate is reacted with oleic acid to form a metal-oleate complex. scialert.net This complex is then heated in a high-boiling solvent like 1-octadecene (B91540) to produce highly uniform, crystalline MnO nanoparticles, typically in the 15-20 nm size range. scialert.net These monodisperse nanoparticles can then be dispersed in hydrocarbon liquids and thermic fluids, such as Therminol-55, to create stable nanofluids. scialert.net These nanofluids are important for applications involving heat transfer due to the enhanced thermal properties conferred by the suspended nanoparticles. scialert.net Another approach involves the thermal decomposition of this compound in the presence of oleylamine, which acts as both a reducing agent and a stabilizer, to yield monodisperse nanocrystals. jove.comacs.org
Influence of Synthesis Parameters on Nanoparticle Morphology and Size (e.g., Aging Time, Surfactant Role)
The final characteristics of manganese oxide nanoparticles are highly dependent on the parameters used during their synthesis. rsc.org Key factors include the aging time, the type and concentration of surfactants, reaction temperature, and heating rate. scialert.netjove.com
Aging Time: The duration for which the reaction is held at a high temperature, known as the aging time, directly influences the size of the resulting nanoparticles. scialert.netjove.com Longer aging periods generally lead to the formation of larger particles as it allows for further crystal growth after the initial nucleation phase. scialert.netjove.com
Role of Surfactants: Surfactants play a critical role in controlling nanoparticle morphology and preventing agglomeration. scialert.netnih.gov Oleic acid is a commonly used surfactant that stabilizes the nanoparticles by capping their surface, ensuring they remain discrete and well-dispersed in non-polar solvents. scialert.netnih.gov The ratio of surfactants, such as oleic acid to oleylamine, can also affect the shape of the synthesized MnO nanoparticles. jove.com The choice of surfactant is a key factor in achieving monodispersity and stability, which are essential for many applications. researchgate.net
Table 2: Effect of Synthesis Parameters on Nanoparticle Characteristics
| Parameter | Influence | Outcome | Source |
|---|---|---|---|
| Aging Time | Increased duration | Larger particle size | scialert.netjove.com |
| Heating Rate | Increased rate | Smaller particle size | jove.com |
| Surfactant (e.g., Oleic Acid) | Stabilizes particles | Prevents agglomeration, ensures monodispersity | scialert.netnih.gov |
Biochemical and Biological Research Applications of Manganese Ii Acetate Systems
Role in Enzymatic Processes and Metabolic Pathways
Manganese is an essential cofactor for a multitude of enzymes involved in critical metabolic pathways. Manganese(II) acetate (B1210297), being a soluble and bioavailable source of Mn(II) ions, is frequently utilized in research to probe the function and regulation of these manganese-dependent enzymes.
Investigations into Manganese Ion Supplementation for Enzyme Activity Studies
In a study involving the bacterium Pseudomonas fluorescens, supplementation with manganese was shown to significantly enhance the production of α-ketoglutarate (KG) from glycerol. aimspress.com This enhanced production was linked to the increased activities of several key enzymes in the metabolic pathway. Researchers observed that the activities of isocitrate dehydrogenase (both NAD- and NADP-dependent forms) and aminotransaminases were significantly elevated in manganese-supplemented cells. aimspress.com Furthermore, two isoforms of pyruvate (B1213749) carboxylase (PC), a manganese-dependent enzyme, were identified in the manganese-treated cells, providing an efficient route for the synthesis of oxaloacetate, a crucial precursor for KG production. aimspress.com The study also noted that the activity of α-ketoglutarate dehydrogenase, which decarboxylates KG, was diminished in cells from the manganese-supplemented media. aimspress.com This demonstrates how manganese(II) ions, supplied by a source like manganese(II) acetate, can modulate a metabolic network to favor the accumulation of a desired product.
Table 1: Effect of Manganese Supplementation on Key Enzyme Activities in P. fluorescens
| Enzyme | Observed Effect | Role in Pathway |
|---|---|---|
| Isocitrate Dehydrogenase (ICDH) | Increased Activity | Produces α-ketoglutarate |
| Aminotransaminases | Increased Activity | Involved in α-ketoglutarate homeostasis |
| Pyruvate Carboxylase (PC) | Increased Activity (2 isoforms) | Synthesizes oxaloacetate (KG precursor) |
Data sourced from a study on P. fluorescens metabolism. aimspress.com
Biomimetic Catalysis and Bio-inspired Systems
The unique redox properties of manganese are central to its role in biological catalysis, most famously in the oxygen-evolving complex (OEC) of photosystem II. Researchers utilize this compound as a precursor to synthesize complexes that mimic the structure and function of these natural catalysts.
Mimicking Biological Oxygen Evolution and Water Oxidation
The OEC in plants and cyanobacteria uses a manganese-calcium cluster to catalyze the oxidation of water to molecular oxygen. acs.org Creating artificial systems that replicate this process is a major goal for renewable energy research. This compound is a common starting material for the synthesis of manganese-based water oxidation catalysts (WOCs). For instance, manganese oxides, which can be prepared from this compound, have been investigated as heterogeneous catalysts for water oxidation. swinburne.edu.au Computational studies on biomimetic oxomanganese dimers in acetate buffers have provided insights into the mechanism of water splitting, highlighting the potential role of acetate in facilitating the formation of key intermediates. acs.org The development of these bio-inspired catalysts, often initiated from simple manganese salts like this compound, is crucial for understanding the principles of natural photosynthesis and for designing efficient artificial photosynthetic systems. mdpi.com
Studies on Catecholase-like Activity of Manganese(II) Complexes
Catechol oxidases are copper-containing enzymes that catalyze the oxidation of catechols to quinones. Researchers have successfully synthesized manganese complexes that mimic this activity, and this compound is a frequently used precursor in these syntheses. In one study, a dinuclear manganese(II) complex, Mn2(L1)(OAc)2], was synthesized using this compound. nih.govscispace.com This complex, along with others in the study, demonstrated high catecholase activity, which was investigated using 3,5-di-tert-butyl catechol (3,5-DTBC) as a substrate. nih.govscispace.com Kinetic studies revealed that the catalytic activity proceeded via a radical pathway rather than through the redox participation of the manganese center. nih.govscispace.com Another study reported the synthesis of trinuclear mixed-valence manganese complexes, [MnIII2MnII(L1)2(OAc)4(H2O)2]·5H2O and [MnIII2MnII(L2)2(OAc)4(CH3OH)2]·3CH3OH, also using this compound. rsc.org These complexes were effective in oxidizing 3,5-DTBC, and interestingly, exhibited pseudo-zero-order kinetics with respect to the substrate. rsc.org
Table 2: Catecholase-like Activity of this compound-Derived Complexes
| Complex | Substrate | Key Finding |
|---|---|---|
| Mn2(L1)(OAc)2] | 3,5-di-tert-butyl catechol (3,5-DTBC) | High catalytic activity, proceeds via a radical pathway. nih.govscispace.com |
| [MnIII2MnII(L1)2(OAc)4(H2O)2]·5H2O | 3,5-di-tert-butyl catechol (3,5-DTBC) | Efficient oxidation with pseudo-zero-order kinetics. rsc.org |
Biomedical Imaging and Therapeutic Research
The paramagnetic properties of the Mn(II) ion make it a promising candidate for applications in magnetic resonance imaging (MRI). This compound serves as a convenient source of Mn(II) for the development of novel contrast agents and theranostic nanoparticles.
Development of Manganese Chelate Functionalized Nanoparticles for Dual-Modal Imaging and Photothermal Therapy
Researchers have successfully developed multifunctional nanoplatforms for cancer diagnosis and therapy by incorporating manganese chelates. In a notable study, manganese(II) chelate functionalized copper sulfide (B99878) (CuS) nanoparticles were synthesized for dual-modal magnetic resonance (MR) and photoacoustic (PA) imaging-guided photothermal therapy (PTT). nih.govthno.org The synthesis involved the use of manganous acetate to form a stable Mn(II)-diethylene triamine pentaacetic acid (DTPA) chelate, which was then used to functionalize the CuS nanoparticles. researchgate.net These nanoparticles exhibited excellent photothermal effects and photoacoustic activity. nih.govthno.org The high loading of Mn(II) chelates made them effective T1 contrast agents for MRI. nih.govthno.org In vivo studies in tumor-bearing mice demonstrated that these nanoparticles could accumulate in the tumor region, allowing for effective dual-modal imaging. nih.gov Subsequent photothermal therapy resulted in efficient tumor ablation without observed side effects. nih.gov
Table 3: Characteristics of Mn(II) Chelate Functionalized CuS Nanoparticles
| Property | Description | Application |
|---|---|---|
| Composition | Copper Sulfide (CuS) core functionalized with Mn(II)-DTPA chelate and PEG. nih.govresearchgate.net | Theranostic Nanoplatform |
| Imaging Modalities | Magnetic Resonance Imaging (MRI) and Photoacoustic Imaging (PAI). nih.govthno.org | Tumor Diagnosis and Localization |
| Therapeutic Modality | Photothermal Therapy (PTT). nih.gov | Cancer Treatment |
Environmental Chemistry and Geochemical Studies of Manganese Ii Acetate
Speciation and Mobility of Manganese in Environmental Matrices
The behavior and mobility of manganese in the environment are intricately linked to its speciation, which is the specific chemical form in which the element exists. Manganese(II) acetate (B1210297), being a soluble salt, contributes to the pool of Mn(II) ions in environmental matrices like soil and coal fly ash. The identification and quantification of different manganese species are crucial for understanding its bioavailability, toxicity, and transport.
Analytical Methodologies for Manganese Species Identification in Soil and Coal Fly Ash
Determining the various forms of manganese in complex environmental samples such as soil and coal fly ash requires a range of analytical techniques. These methods can be broadly categorized into sequential extraction procedures and hyphenated techniques. epa.govresearchgate.net
Sequential extraction methods are widely used to describe the basic chemical forms of metals in environmental samples. researchgate.net These procedures involve subjecting a sample to a series of reagents of increasing strength to selectively dissolve different fractions of the metal. Common schemes include the Tessier and the Community Bureau of Reference (BCR) procedures. researchgate.netpjoes.com These methods fractionate manganese into forms such as:
Exchangeable: Loosely bound to the soil or ash particles.
Bound to carbonates: Associated with carbonate minerals.
Bound to iron and manganese oxides: Adsorbed onto or co-precipitated with these oxides.
Bound to organic matter: Complexed with organic materials.
Residual: Tightly bound within the crystalline structure of minerals.
While these extraction methods provide valuable information on the potential mobility and bioavailability of manganese, they are operational definitions and may not represent the true speciation.
For a more precise identification of manganese species, hyphenated techniques are employed. icm.edu.pl These methods couple a separation technique, such as high-performance liquid chromatography (HPLC), with a sensitive detection method, like inductively coupled plasma-mass spectrometry (ICP-MS). This combination allows for the separation and quantification of individual manganese compounds. bibliotekanauki.pl Other analytical methods used for determining manganese concentrations in extracts include Flame Atomic Absorption Spectrometry (FAAS), UV-VIS spectrophotometry, and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES). researchgate.netscirp.org X-ray absorption spectroscopy (XAS) is another powerful tool that can provide direct information about the oxidation state and local coordination environment of manganese in solid samples without the need for extraction. uni-hannover.de
| Methodology | Principle | Application | References |
|---|---|---|---|
| Sequential Extraction (e.g., Tessier, BCR) | Stepwise dissolution of different manganese fractions using a series of chemical reagents. | Fractionation of manganese in soils, sediments, and coal fly ash to assess mobility and bioavailability. | researchgate.netpjoes.com |
| High-Performance Liquid Chromatography - Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) | Separation of different manganese species by HPLC followed by sensitive detection and quantification by ICP-MS. | Speciation of inorganic and organometallic manganese compounds in environmental samples. | bibliotekanauki.pl |
| Flame Atomic Absorption Spectrometry (FAAS) | Measures the absorption of light by free manganese atoms in a flame to determine its concentration. | Quantification of total manganese in solutions obtained from extractions. | researchgate.netscirp.org |
| UV-VIS Spectrophotometry | Measures the absorption of ultraviolet or visible light by manganese ions in solution for identification and quantification. | Identification of Mn ions in solutions after extraction by comparing spectra with standards. | researchgate.net |
| Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) | Measures the light emitted by excited manganese atoms in an argon plasma to determine its concentration. | Determination of manganese concentrations in various environmental samples. | scirp.org |
| X-ray Absorption Spectroscopy (XAS) | Provides information on the oxidation state and local atomic environment of manganese in solid samples. | Direct, non-destructive speciation of manganese in soils and other solid matrices. | uni-hannover.de |
Influence of Environmental Parameters (pH, Redox Potential) on Manganese Solubility and Leaching
The solubility and subsequent leaching of manganese from soil and other matrices are heavily influenced by environmental parameters, most notably pH and redox potential (Eh). inchem.orgdiva-portal.org
pH: In general, manganese solubility increases as pH decreases (more acidic conditions). diva-portal.org In acidic soils, particularly those with a pH below 6.0, manganese becomes more available, which can sometimes lead to phytotoxicity. researchgate.net Conversely, in neutral to alkaline soils, the availability of manganese is typically low. researchgate.net The leaching of manganese is also affected by pH, with acidic conditions promoting its mobilization. nih.gov
Redox Potential (Eh): The redox potential of the environment plays a critical role in manganese speciation and solubility. Manganese exists primarily in two oxidation states in the environment: the soluble Mn(II) form and the insoluble Mn(IV) form (as manganese oxides). inchem.orgwho.int In oxidizing environments (high Eh), Mn(II) is converted to insoluble Mn(IV) oxides, reducing its mobility. wikipedia.org Conversely, in reducing or anaerobic conditions (low Eh), such as in flooded soils or deeper aquifers, Mn(IV) is reduced to the more soluble Mn(II) form, leading to increased manganese concentrations in the soil solution and groundwater. diva-portal.orgresearchgate.net The reduction of manganese oxides can also lead to an increase in soil pH. osti.gov
| Parameter | Effect on Manganese Solubility | Underlying Mechanism | References |
|---|---|---|---|
| Low pH (Acidic) | Increases | Protonation of manganese-binding sites on soil particles and dissolution of manganese minerals. | diva-portal.org |
| High pH (Alkaline) | Decreases | Precipitation of manganese as hydroxides or carbonates. | researchgate.net |
| Low Redox Potential (Reducing/Anaerobic) | Increases | Reduction of insoluble Mn(IV) oxides to soluble Mn(II). | diva-portal.orgresearchgate.net |
| High Redox Potential (Oxidizing) | Decreases | Oxidation of soluble Mn(II) to insoluble Mn(IV) oxides. | wikipedia.org |
Environmental Fate and Transport Mechanisms
The fate and transport of manganese compounds in the environment are governed by a complex interplay of physical, chemical, and biological processes. Once released, manganese can be distributed among air, water, and soil systems, and its movement and transformation are influenced by its chemical form and environmental conditions.
Assessment of Manganese Compound Distribution and Cycling in Air, Water, and Soil Systems
Air: Manganese is released into the atmosphere primarily as particulate matter from both natural and anthropogenic sources. inchem.orgwho.int Natural sources include soil erosion, forest fires, and volcanic activity. who.intwikipedia.org Anthropogenic sources are significant and include industrial emissions from steel and iron production, mining, and the combustion of fossil fuels. who.intcdc.gov The transport of these particles depends on their size, density, and meteorological conditions such as wind speed and direction. inchem.orgwho.int Atmospheric manganese can be deposited onto land and water surfaces, contributing to the manganese content of these systems. who.int
Water: In aquatic environments, manganese exists mainly in two forms: the dissolved Mn(II) ion and particulate Mn(IV) oxides. inchem.orgscispace.com The transition between these forms is driven by oxidation-reduction reactions, which can be either abiotic or mediated by microorganisms. who.intnumberanalytics.com The environmental chemistry of manganese in water is largely controlled by pH and redox conditions. inchem.org Mn(II) is the dominant form at lower pH and redox potentials. who.int Rivers and streams typically have lower residence times for manganese, with a large proportion being soluble Mn(II). wikipedia.org In estuaries, the cycling of manganese is more complex due to fluctuating tides, temperature, and pH. wikipedia.org
Soil: The primary source of manganese in soil is the weathering of parent rock material. who.int Other sources include atmospheric deposition, leaching from plant tissues, and the decomposition of organic matter. who.int The solubility of manganese in soil is primarily determined by pH and redox potential. inchem.orgbiomedres.us Soluble manganese compounds can be leached from the soil into groundwater, while particulate manganese can be transported to surface waters through erosion. inchem.org
Future Directions and Emerging Research Frontiers in Manganese Ii Acetate Chemistry
Rational Design of Novel Manganese(II) Acetate-Based Catalysts for Sustainable Chemistry
The development of efficient and selective catalysts is a cornerstone of sustainable chemistry. Manganese(II) acetate (B1210297) is proving to be a valuable platform for designing novel catalytic systems for a variety of organic transformations. rsc.orgrsc.org The rational design of these catalysts involves the strategic modification of the manganese center's coordination environment to fine-tune its reactivity and selectivity. acs.org
One promising area of research is the use of this compound in combination with co-ligands to create highly active oxidation catalysts. For instance, a homogeneous catalytic system comprising this compound, tert-butyl hydroperoxide, and trifluoroacetic acid in acetonitrile (B52724) has been shown to be effective for the selective oxidation of various alcohols to ketones and carboxylic acids. rsc.orgresearchgate.net The choice of ligand is crucial; for example, the addition of picolinic acid has been found to significantly enhance the catalytic activity of Mn(II) in activating peracetic acid for the degradation of micropollutants in wastewater. nih.govacs.org
Researchers are also exploring the influence of different N-heterocycles as co-ligands to improve the performance of manganese-based catalysts in the epoxidation of unactivated olefins and the oxidation of alkanes and alcohols using hydrogen peroxide. rsc.org The ability to rationally design these systems by modifying ligands opens up possibilities for creating catalysts tailored for specific, challenging chemical transformations. nih.govrsc.org
Table 1: Performance of this compound-Based Catalytic Systems
| Catalytic System | Substrate | Product | Conversion/Yield | Reference |
|---|---|---|---|---|
| Mn(II) acetate / tert-butylhydroperoxide / trifluoroacetic acid | Secondary Alcohols (e.g., 2-octanol) | Ketones | Good to quantitative (42–100%) | rsc.orgresearchgate.net |
| Mn(II) acetate / tert-butylhydroperoxide / trifluoroacetic acid | Primary Alcohols (e.g., 1-octanol) | Carboxylic Acids | Good conversions | rsc.orgresearchgate.net |
| Mn(II) acetate / picolinic acid / H2O2 | Unactivated Olefins (e.g., 1-octene) | Epoxides | Up to 81% yield | rsc.org |
| Mn(II) acetate / picolinic acid / H2O2 | Unactivated Alkanes | Ketones | Up to 51% yield | rsc.org |
| Mn(II) / Picolinic Acid / Peracetic Acid | Micropollutants (e.g., bisphenol A) | Degradation Products | >60% removal in 10 min | nih.gov |
Advanced Integration into Multifunctional Materials for Next-Generation Energy and Environmental Technologies
This compound serves as a crucial precursor for the synthesis of advanced manganese-based materials with significant potential in energy storage and environmental remediation. manglamchemicals.comsigmaaldrich.com Its utility lies in its ability to be readily converted into various manganese oxides with tailored morphologies and properties. bohrium.com
In the realm of energy storage, this compound is used to prepare cathode materials for lithium-ion batteries. sigmaaldrich.com For example, it is a starting material for the synthesis of LiNi1/3Co1/3Mn1/3O2 (NCM) powder, a widely used cathode material. sigmaaldrich.com It is also employed in the sol-gel synthesis of LiMn2O4 (LMO) films. sigmaaldrich.com The development of manganese oxide nanoparticles from this compound is also of great interest for applications in supercapacitors and batteries due to their high surface area and electrochemical stability. researchgate.net
For environmental applications, this compound-derived materials are being investigated for water treatment and pollution control. Manganese oxide nanoparticles synthesized from this compound show excellent performance in the catalytic degradation of pollutants. bohrium.com Furthermore, manganese(III)-based oxidation technologies, which can be initiated from manganese(II) sources, are highly effective in degrading trace organic pollutants in water. mdpi.com The in-situ-formed manganese dioxide from these processes also acts as an adsorbent, further aiding in pollutant removal. mdpi.com
Table 2: Applications of this compound-Derived Materials
| Material | Synthesis Method from Mn(OAc)2 | Application Area | Key Finding/Advantage | Reference |
|---|---|---|---|---|
| LiNi1/3Co1/3Mn1/3O2 (NCM) | Precursor in synthesis | Lithium-ion battery cathodes | Established cathode material | sigmaaldrich.com |
| LiMn2O4 (LMO) film | Sol-gel method | Lithium-ion battery cathodes | Film deposition on substrates | sigmaaldrich.com |
| Manganese Oxide Nanoparticles | Thermal decomposition, Green synthesis | Supercapacitors, Water treatment | High surface area, catalytic activity | bohrium.comresearchgate.net |
| Manganese(III) Species | Oxidation of Mn(II) | Advanced Oxidation Processes (AOPs) for water treatment | Highly efficient degradation of organic micropollutants | mdpi.com |
Expansion of Applications in Targeted Biochemical Pathways and Advanced Medical Diagnostics/Therapeutics
The biocompatibility of manganese makes this compound an attractive starting point for developing agents for medical imaging and therapy. nih.gov A significant area of research is the development of manganese-based contrast agents for magnetic resonance imaging (MRI) as an alternative to gadolinium-based agents, which have associated toxicity concerns. academie-sciences.frmdpi.com
While free manganese ions can be toxic, chelating them into stable complexes is a key strategy for safe in vivo applications. academie-sciences.frnih.gov Researchers are designing and synthesizing novel ligands that form highly stable and inert complexes with Mn(II). mdpi.com For example, manganese(II) chelate functionalized copper sulfide (B99878) nanoparticles have been developed for dual-modal MRI and photoacoustic imaging, demonstrating efficient accumulation in tumor sites. thno.org These nanoparticles exhibit a high longitudinal relaxivity, making them promising T1 contrast agents for MRI. thno.org
The exploration of manganese(II) complexes extends to their potential roles in targeted biochemical pathways. Manganese is an essential trace element involved in numerous biological processes, and understanding how manganese complexes interact with biological systems is crucial for developing new therapeutic strategies. nih.govdrugbank.com The ability of Mn(II) to participate in redox reactions is also being explored in the context of generating reactive oxygen species for anticancer therapies. rsdjournal.org
Table 3: Manganese(II)-Based Agents in Medical Applications
| Agent | Precursor/Source | Application | Key Finding | Reference |
|---|---|---|---|---|
| Manganese(II) chelate functionalized copper sulfide nanoparticles | Manganese(II) chelate | MRI/Photoacoustic dual-modal imaging | High relaxivity (r1 = 7.10 mM⁻¹s⁻¹) and efficient tumor accumulation | thno.org |
| Mn-NOTA-NP | Mn(II) source | Hepatobiliary MRI contrast agent | Higher relaxivity than clinically used Mn-DPDP and comparable to some Gd-based agents | mdpi.com |
| Chelated Manganese(II) Complexes | Manganese(II) salts | MRI Contrast Agents | Potential safer alternatives to gadolinium-based agents | academie-sciences.frmdpi.com |
Development of Predictive Computational Models for Structure-Property Relationships and Reaction Mechanisms
Computational modeling, particularly density functional theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of this compound and its derivatives. rsc.org These models provide insights into the electronic structure, coordination environments, and reaction mechanisms at a level of detail that is often inaccessible through experimental methods alone. acs.org
Recent DFT studies have been used to determine the most thermodynamically stable coordination environments for Mn(II) and Mn(III) acetate complexes in solution, which is crucial for understanding their catalytic activity. rsc.org For example, in the oxidation of p-xylene (B151628), computational models have identified the likely active species and their coordination spheres under industrial conditions. rsc.org
Furthermore, computational methods are being used to investigate the structure-property relationships of manganese complexes. This includes predicting magnetic properties, which is important for the design of MRI contrast agents, and understanding the intricate details of ligand-metal interactions. rsc.orgresearchgate.net By developing accurate predictive models, researchers can accelerate the discovery and optimization of new manganese-based materials and catalysts, reducing the need for extensive trial-and-error experimentation.
Exploration of Green Chemistry Principles in the Synthesis and Application of this compound Compounds
This compound is at the forefront of research embracing the principles of green chemistry. Its low toxicity and abundance make it an environmentally benign choice compared to many other transition metal compounds.
A key area of development is the use of this compound in green synthesis routes for nanomaterials. For instance, manganese dioxide nanoparticles have been synthesized using aqueous this compound with plant extracts like lemon and curcumin (B1669340) as reducing and stabilizing agents, respectively. researchgate.netscientificarchives.com This approach avoids the use of harsh chemicals and energy-intensive processes. Similarly, leaf extracts have been used for the green fabrication of manganese dioxide nanoparticles from this compound tetrahydrate. ijraset.com
The application of this compound is also being explored in the context of ionic liquids, which are considered "green compounds" due to their low volatility. acs.orgnih.gov The synthesis of novel manganese(II) aceto EMIM coordination compounds from this compound and an ionic liquid represents a step towards creating new materials with tunable properties for various applications. acs.orgnih.gov These solid-state green synthesis approaches offer a more sustainable alternative to traditional solvent-based methods. acs.org
Q & A
Q. What are the optimal synthetic methods for preparing high-purity manganese(II) acetate, and how do reaction conditions influence yield?
this compound can be synthesized via direct reaction of manganese carbonate or oxide with acetic acid under controlled conditions. Key variables include stoichiometric ratios, solvent choice (e.g., water, methanol), and reaction temperature. For example, using manganese(II) carbonate with glacial acetic acid in aqueous methanol at 60–80°C yields >90% product purity. Post-synthesis purification via recrystallization or spray drying is recommended to remove residual acetic acid .
| Reaction Condition | Yield (%) | Purity (%) |
|---|---|---|
| MnCO₃ + CH₃COOH (1:2) | 92 | 99.0 |
| MnO + CH₃COOH (1:2) | 85 | 98.5 |
| Solvent: Methanol/Water | 88 | 97.5 |
Q. How can UV-Vis spectroscopy and thermal analysis be used to characterize this compound?
UV-Vis spectroscopy (200–800 nm) identifies d-d transitions of Mn²⁺ in acetate matrices, with absorption bands at ~450 nm indicative of octahedral coordination . Thermogravimetric analysis (TGA) reveals dehydration steps: tetrahydrate forms lose water at 80–120°C, followed by decomposition of anhydrous acetate above 250°C . Differential scanning calorimetry (DSC) should confirm phase transitions, ensuring consistency with literature melting points (e.g., 80°C for tetrahydrate) .
Q. What role does this compound play in catalytic applications, such as polymer synthesis?
As a Lewis acid catalyst, this compound facilitates oxidation and polymerization reactions. In polyester production, it accelerates transesterification by coordinating with carbonyl groups, reducing activation energy. Catalytic efficiency depends on dispersion in the reaction medium—nanoparticle formulations (e.g., electrospun Mn₃O₄ fibers) enhance surface area and activity .
Advanced Research Questions
Q. How do magnetic properties of this compound-derived complexes vary with coordination environments?
In heterobimetallic Cu-Mn complexes, this compound acts as a precursor for air-oxidized Mn³⁺ species. Magnetic susceptibility measurements (1.9–295 K) reveal slow magnetization relaxation due to single-ion anisotropy. SQUID magnetometry data show χMT values ~3.0 cm³·K·mol⁻¹ at 295 K, decreasing to ~1.5 cm³·K·mol⁻¹ at 2 K, indicative of antiferromagnetic coupling. XAS analysis (Mn K-edge) confirms oxidation states and coordination geometry, with pre-edge peaks at 6540 eV for Mn³⁺ .
Q. What methodological strategies resolve contradictions in reported synthesis yields for this compound-based nanomaterials?
Discrepancies in yields (e.g., 60–90% for Mn₃O₄ nanofibers) often stem from solvent polarity and precursor concentration. A design-of-experiments (DoE) approach, such as Box-Behnken designs, optimizes variables:
Q. How can X-ray absorption spectroscopy (XAS) speciate manganese in environmental samples containing acetate complexes?
XANES/EXAFS at Mn K-edge (6539 eV) distinguishes Mn²⁺ (acetate) from Mn³⁺/Mn⁴⁺ oxides. Linear combination fitting (LCF) of spectra using reference standards (e.g., MnO, Mn₃O₄) quantifies speciation. For airborne particulate matter, LCF results show 60–70% Mn²⁺ (acetate) and 30–40% Mn³⁺ oxides, reflecting regional pollution sources .
| Sample | Mn²⁺ (%) | Mn³⁺ (%) | R-factor |
|---|---|---|---|
| Urban PM2.5 | 65 | 35 | 0.008 |
| Industrial PM2.5 | 70 | 30 | 0.006 |
Q. What are the implications of this compound’s redox behavior in electrochemical applications?
In lithium-ion battery cathodes, Mn²⁺ in acetate precursors undergoes oxidation to Mn³⁺/Mn⁴⁺ during thermal treatment (e.g., 500°C for LiMn₂O₄ spinel). Cyclic voltammetry (0.1–4.3 V vs. Li/Li⁺) shows redox peaks at 3.0 V (Mn³⁺ → Mn⁴⁺) and 4.0 V (Li deintercalation). Capacity fading (>20% after 50 cycles) is mitigated by doping with Ni or Co .
Methodological Best Practices
- Handling Air-Sensitive Reactions : Use Schlenk lines for Mn²⁺ → Mn³⁺ oxidations to prevent uncontrolled air oxidation .
- Data Contradiction Analysis : Apply multivariate regression to isolate variables affecting crystallinity in XRD patterns (e.g., solvent vs. annealing temperature) .
- Ethical Reporting : Adhere to the Malaysian Code of Responsible Conduct by disclosing raw data and replication steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
